molecular formula C7H14O2 B1212962 Propyl isobutyrate CAS No. 644-49-5

Propyl isobutyrate

Cat. No.: B1212962
CAS No.: 644-49-5
M. Wt: 130.18 g/mol
InChI Key: AZFUASHXSOTBNU-UHFFFAOYSA-N
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Description

Propyl 2-methylpropanoate, also known as fema 2936 or isobutyric acid, propyl ester, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Propyl 2-methylpropanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Propyl 2-methylpropanoate has been detected in multiple biofluids, such as feces and saliva. Within the cell, propyl 2-methylpropanoate is primarily located in the cytoplasm. Propyl 2-methylpropanoate has a sweet, berry, and fruity taste.
Propyl 2-methylpropanoate is a carboxylic ester.

Properties

IUPAC Name

propyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUASHXSOTBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214653
Record name Propyl isobutyrate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid/pineapple odour
Record name Propyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

133.00 to 134.00 °C. @ 760.00 mm Hg
Record name Propyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in organic solvents, alcohol; insoluble in water
Record name Propyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.864 (20°/20°)
Record name Propyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

644-49-5
Record name Propyl isobutyrate
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Record name Propyl isobutyrate
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Record name PROPYL ISOBUTYRATE
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Record name Propyl isobutyrate
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Record name PROPYL ISOBUTYRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propyl isobutyrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for propyl isobutyrate. The information is intended for use in research, development, and quality control applications.

Chemical Properties and Structure

This compound, also known as propyl 2-methylpropanoate, is an ester characterized by a fruity odor.[1] It is a clear, colorless liquid at room temperature.[1]

Chemical Identifiers

A unique chemical entity can be described by various identifiers. The following diagram illustrates the key identifiers for this compound.

propyl_isobutyrate_identifiers This compound Chemical Identifiers This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is CAS Number CAS Number This compound->CAS Number is Molecular Formula Molecular Formula This compound->Molecular Formula is SMILES SMILES This compound->SMILES is InChI InChI This compound->InChI is InChIKey InChIKey This compound->InChIKey is propyl 2-methylpropanoate propyl 2-methylpropanoate IUPAC Name->propyl 2-methylpropanoate is 644-49-5 644-49-5 CAS Number->644-49-5 is C7H14O2 C7H14O2 Molecular Formula->C7H14O2 is CCCOC(=O)C(C)C CCCOC(=O)C(C)C SMILES->CCCOC(=O)C(C)C is InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3 InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3 InChI->InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3 is AZFUASHXSOTBNU-UHFFFAOYSA-N AZFUASHXSOTBNU-UHFFFAOYSA-N InChIKey->AZFUASHXSOTBNU-UHFFFAOYSA-N is

Caption: Chemical identifiers for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 130.18 g/mol [2][3]
Boiling Point 133-134 °C[2]
Melting Point -95.2 °C (estimate)[4]
Density 0.863 g/mL at 25 °C[3]
Refractive Index n20/D 1.395[3]
Solubility Soluble in organic solvents, alcohol; insoluble in water.[2]
Appearance Clear, colorless liquid with a fruity odor.[1][2]

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized by the Fischer esterification of isobutyric acid with n-propanol using an acid catalyst.

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isobutyric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the ester and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation to obtain the final product.

Analytical Characterization

The following diagram outlines a general workflow for the synthesis and characterization of a chemical compound like this compound.

experimental_workflow General Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Isobutyric Acid + n-Propanol Reaction Fischer Esterification Reactants->Reaction Catalyst H2SO4 Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Extraction Crude_Product->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product FTIR FTIR Spectroscopy Pure_Product->FTIR NMR NMR Spectroscopy Pure_Product->NMR GCMS GC-MS Pure_Product->GCMS

Caption: Synthesis and characterization workflow.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a drop of the liquid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands. For this compound, expect a strong C=O stretch around 1735 cm⁻¹ and C-O stretches in the 1300-1000 cm⁻¹ region.

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical ¹H NMR parameters include a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Expected ¹H NMR Data (in CDCl₃):

  • Triplet around 4.0 ppm (2H, -OCH₂-)

  • Septet around 2.5 ppm (1H, -CH(CH₃)₂)

  • Multiplet around 1.6 ppm (2H, -CH₂CH₂CH₃)

  • Doublet around 1.1 ppm (6H, -CH(CH₃)₂)

  • Triplet around 0.9 ppm (3H, -CH₂CH₃)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. A typical column could be a non-polar or medium-polarity capillary column. The oven temperature program would be designed to separate this compound from any impurities.

  • MS Detection: The mass spectrometer will ionize the eluted compounds (typically by electron ionization) and detect the fragments.

  • Data Analysis: The retention time from the GC confirms the identity of the compound relative to a standard, and the mass spectrum provides the molecular weight and fragmentation pattern, which should be consistent with the structure of this compound. The mass spectrum of this compound will show a molecular ion peak (m/z 130) and characteristic fragment ions.

Biological Activity

A thorough literature search did not reveal any specific signaling pathways or significant pharmacological activities associated with this compound. Its primary application is as a flavoring and fragrance agent.[4]

Conclusion

This technical guide provides essential information on the chemical properties, structure, synthesis, and analysis of this compound. The detailed protocols and data are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl isobutyrate, also known as propyl 2-methylpropanoate, is a carboxylic ester characterized by its distinct fruity odor, reminiscent of pineapple.[1][2][3] This colorless liquid is utilized as a flavoring and fragrance agent.[1][4] A comprehensive understanding of its physical properties is paramount for its application in research, particularly in drug development and formulation, where it may be used as a solvent or excipient. This guide provides a detailed overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and a logical framework illustrating their interdependencies.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data, providing a range of values where discrepancies exist in the literature.

Physical PropertyValue/RangeConditions
Molecular Weight 130.18 g/mol
Boiling Point 133 - 135.4 °C@ 760 mmHg
Melting Point -95.2 °C (estimate)
Density 0.860 - 0.879 g/cm³@ 20-25 °C
Refractive Index 1.394 - 1.404@ 20 °C
Solubility in Water 1070 mg/L@ 25 °C (estimated)
Vapor Pressure 7.85 - 8.40 mmHg@ 25 °C
Flash Point 26.67 - 33.4 °CClosed Cup

Data compiled from sources:[1][2][5][6][7][8][9][10]

Experimental Protocols

Accurate determination of physical properties is crucial for the consistent and reliable use of chemical compounds. The following are detailed methodologies for measuring the key physical characteristics of this compound.

1. Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.[11] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

  • Micro Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.

    • Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The fusion tube is then attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to be expelled, followed by a steady stream of bubbles from the sample's vapor.[12]

    • Observation: Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[12][13]

  • Distillation Method: This method is suitable for larger volumes and can also be used for purification.[14]

    • Apparatus Setup: A distillation flask is filled with this compound and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed at the neck of the distillation flask with the bulb just below the side arm leading to the condenser.

    • Heating: The distillation flask is heated. The liquid will boil, and the vapor will rise and pass into the condenser.

    • Measurement: The temperature of the vapor is monitored. The constant temperature at which the liquid condenses and is collected in the receiving flask is the boiling point.[14]

2. Determination of Density

Density is the mass per unit volume of a substance and is a useful parameter for quality control and material identification.[15][16]

  • Pycnometer Method:

    • Measurement of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of a specific volume) is accurately weighed.[15]

    • Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

    • Measurement with Water: The pycnometer is emptied, cleaned, filled with distilled water, and weighed.

    • Calculation: The density is calculated by dividing the mass of the this compound by the mass of the water and multiplying by the known density of water at the experimental temperature.

  • Hydrometer Method:

    • Procedure: A hydrometer, a calibrated glass instrument, is gently floated in a graduated cylinder containing this compound.[16]

    • Reading: The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.[16]

3. Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a sensitive measure of purity.

  • Abbe Refractometer Method:

    • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

    • Measurement: The prism is closed, and the light source is adjusted. The eyepiece is focused until the dividing line between the light and dark fields is sharp. The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Interrelation of Physical Properties

The physical characteristics of a compound are not independent but are logically interconnected. The following diagram illustrates the relationships between the key physical properties of this compound.

G MW Molecular Weight IMFs Intermolecular Forces MW->IMFs Influences Density Density MW->Density Contributes to BP Boiling Point IMFs->BP Determines VP Vapor Pressure IMFs->VP Affects Solubility Solubility IMFs->Solubility Governs BP->VP Inversely Related RI Refractive Index Density->RI Correlates with

Figure 1: Interrelation of the physical properties of this compound.

This diagram illustrates that molecular weight is a fundamental property that influences the strength of intermolecular forces. These forces, in turn, are primary determinants of the boiling point and have a significant impact on vapor pressure and solubility. Boiling point and vapor pressure are inversely related. Density and refractive index are also correlated, as they both depend on how the molecules are packed.

References

Propyl isobutyrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propyl isobutyrate, a carboxylic ester known for its characteristic fruity aroma. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis and analysis, and its primary applications, with a focus on providing actionable information for scientific and research applications.

Core Data

CAS Number: 644-49-5[1][2]

Molecular Formula: C7H14O2[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight130.18 g/mol [2]
AppearanceColorless liquid with a fruity, pineapple-like odor[3]
Density0.863 g/mL at 25 °C[2]
Boiling Point134 °C[2]
Refractive Indexn20/D 1.395[2]
SolubilitySoluble in organic solvents like ether and chloroform; limited solubility in water.[3]
Flash Point27 °C (closed cup)[2]
FEMA Number2936[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are foundational and can be adapted based on specific laboratory conditions and research objectives.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isobutyric acid with propanol, using an acid catalyst.

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine one molar equivalent of isobutyric acid and three molar equivalents of n-propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume) to the mixture while gently swirling.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours to drive the reaction to completion.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water to remove the excess alcohol.

    • 5% sodium bicarbonate solution to neutralize the unreacted isobutyric acid and the sulfuric acid catalyst. (Caution: CO2 evolution will occur).

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 134 °C.

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and for its quantification in various matrices.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as ethanol or hexane.

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • For unknown samples, dilute them with the same solvent to a concentration that falls within the range of the calibration standards.

GC-FID Parameters (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_and_Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Isobutyric Acid + n-Propanol + H2SO4 (cat.) Reflux Heat & Reflux (1-2 hours) Reactants->Reflux Crude Crude Product Mixture Reflux->Crude Wash_H2O Wash with Water Crude->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO4) Wash_Brine->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Pure Pure this compound Distill->Pure GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal_Std Create Calibration Standards Stock->Cal_Std GC_Run Inject into GC-FID Cal_Std->GC_Run Sample_Prep Prepare Sample Dilution Sample_Prep->GC_Run Chromatogram Obtain Chromatograms GC_Run->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Chromatogram->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

References

The Natural Occurrence of Propyl Isobutyrate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isobutyrate (CAS No. 644-49-5) is an ester known for its characteristic fruity, rum-like aroma. As a volatile organic compound (VOC), it contributes to the complex flavor profiles of various fruits. Understanding the natural occurrence, concentration, and biosynthesis of this ester is crucial for flavor chemistry, food science, and the development of natural flavoring agents. This technical guide provides an in-depth overview of the presence of this compound and related compounds in fruits, detailed experimental protocols for its analysis, and an examination of its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound and Related Esters in Fruits

The concentration of this compound and structurally similar propyl esters varies significantly among different fruit species and cultivars. The following table summarizes the quantitative data available in the scientific literature. It is important to note that while direct quantification of this compound is not widely reported, data for related compounds such as propyl butyrate and propyl isovalerate provide valuable insights into the presence of short-chain propyl esters in fruits.

FruitCultivar(s)CompoundConcentration (µg/kg FW)Reference(s)
Apple (Malus domestica)40 Cultivars (Average)Propyl Butyrate< 3[1]
Apple (Malus domestica)Red General, Red DeliciousPropyl ButyratePresent (Not Quantified)[2]
Jackfruit (Artocarpus heterophyllus)Five CultivarsPropyl IsovaleratePresent (Major Volatile)[3]

FW: Fresh Weight

Experimental Protocols: Analysis of this compound in Fruits

The analysis of volatile esters like this compound from complex fruit matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

Sample Preparation

Proper sample preparation is critical to ensure the representative analysis of volatile compounds and to minimize enzymatic or chemical changes.

  • Fruit Homogenization:

    • Select ripe, defect-free fruits.

    • Wash the fruits with deionized water and pat dry.

    • Separate the edible portions (pulp, peel) as required by the study.

    • Cryogenically freeze the tissue in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen tissue into a fine powder using a cryogenic grinder.

    • Store the homogenized powder at -80°C in airtight containers until analysis.

  • Sample Aliquoting for HS-SPME:

    • Weigh a precise amount of the frozen fruit homogenate (typically 1-5 g) into a 20 mL headspace vial.

    • To enhance the release of volatiles, a saturated solution of NaCl (typically 1-5 mL) can be added to the vial. This increases the ionic strength of the sample matrix.

    • An internal standard (e.g., 2-octanone or a deuterated analog of the analyte) should be added to each sample for accurate quantification.

    • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

HS-SPME Procedure

The selection of the SPME fiber and the optimization of extraction parameters are crucial for the efficient extraction of target analytes.

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its broad polarity range, making it suitable for the extraction of a wide variety of volatile compounds, including esters.[4]

  • Extraction Parameters:

    • Incubation/Equilibration: Place the sealed vial in an autosampler with an incubation chamber. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[5]

    • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted volatile compounds are thermally desorbed from the SPME fiber in the GC inlet and separated on a capillary column before detection by the mass spectrometer.

  • GC Parameters:

    • Injection: The SPME fiber is inserted into the heated GC inlet (e.g., 250°C) for thermal desorption, typically in splitless mode to maximize the transfer of analytes to the column.[6]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the separation of fruit volatiles.[6]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of compounds with a wide range of boiling points.[6]

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.[6]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

    • Scan Range: A mass-to-charge ratio (m/z) range of 35-550 amu is typically scanned.[6]

    • Identification: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing the retention indices with those of authentic standards.

    • Quantification: Quantification is performed by creating a calibration curve using a pure standard of this compound and the internal standard.

Biosynthesis of this compound in Fruits

This compound is a branched-chain ester. Its biosynthesis is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. The formation of the isobutyryl-CoA moiety is derived from valine catabolism, while the propyl alcohol precursor is derived from the amino acid threonine or through fatty acid metabolism. The final step is an esterification reaction catalyzed by alcohol acyltransferase (AAT) enzymes.

The following diagram illustrates the general biosynthetic pathway leading to the formation of this compound.

Biosynthesis_of_Propyl_Isobutyrate Biosynthesis of this compound in Fruits cluster_enzymes Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Fatty_Acid_Metabolism Fatty Acid Metabolism Propanal Propanal Fatty_Acid_Metabolism->Propanal alpha_Ketoisovalerate->Valine Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative decarboxylation Propyl_Isobutyrate This compound Isobutyryl_CoA->Propyl_Isobutyrate alpha_Ketobutyrate->Propanal Propanol 1-Propanol Propanal->Propanol Reduction Propanol->Propyl_Isobutyrate BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase Threonine_Deaminase Threonine deaminase KARI Ketol-acid reductoisomerase DHAD Dihydroxy-acid dehydratase ADH Alcohol dehydrogenase AAT Alcohol acyltransferase (AAT)

Caption: Biosynthetic pathway of this compound in fruits.

Conclusion

This compound, while not as extensively studied as other esters, is a notable contributor to the aroma of certain fruits. This guide has provided a summary of its known occurrence, detailed methodologies for its detection and quantification, and an overview of its biosynthetic origins. Further research focusing on the precise quantification of this compound across a wider range of fruits and cultivars will enhance our understanding of its role in fruit flavor and may lead to new applications in the food and fragrance industries. The provided experimental protocols serve as a robust starting point for researchers aiming to investigate this and other volatile esters in fruit matrices.

References

Spectroscopic Analysis of Propyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl isobutyrate, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and a proposed mass spectral fragmentation pathway.

Chemical Structure and Properties

This compound, with the IUPAC name propyl 2-methylpropanoate, is an ester with a fruity odor. Its chemical structure and key properties are summarized below.

  • Molecular Formula: C₇H₁₄O₂

  • Molecular Weight: 130.18 g/mol [1]

  • Appearance: Colorless liquid

  • Boiling Point: Approximately 134 °C[1]

  • Solubility: Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.03Triplet2H-O-CH₂ -CH₂-CH₃
2.53Septet1H-CH(CH₃ )₂
1.65Sextet2H-O-CH₂-CH₂ -CH₃
1.17Doublet6H-CH(CH₃ )₂
0.95Triplet3H-O-CH₂-CH₂-CH₃

Table 1: ¹H NMR data for this compound.[2]

¹³C NMR (CDCl₃)

Chemical Shift (ppm)Assignment
177.5C =O
65.5-O-CH₂ -CH₂-CH₃
34.2-CH (CH₃)₂
22.1-O-CH₂-CH₂ -CH₃
19.1-CH(CH₃ )₂
10.5-O-CH₂-CH₂-CH₃

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

FT-IR (Neat)

Wavenumber (cm⁻¹)Assignment
2968C-H stretch (alkane)
1735C=O stretch (ester)
1468C-H bend (alkane)
1178C-O stretch (ester)

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
130< 5[M]⁺ (Molecular Ion)
89~45[CH(CH₃)₂C(OH)=O]⁺
71~60[CH(CH₃)₂CO]⁺
43100[CH(CH₃)₂]⁺ (Base Peak)
41~20[C₃H₅]⁺
27~15[C₂H₃]⁺

Table 4: Mass spectrometry data for this compound.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

Infrared (IR) Spectroscopy: The FT-IR spectrum was obtained from a neat liquid sample of this compound using a Bruker Tensor 27 FT-IR instrument with an Attenuated Total Reflectance (ATR) accessory.[1]

Mass Spectrometry (MS): Mass spectral data was obtained using a mass spectrometer operating in electron ionization (EI) mode. The sample was introduced, and the resulting fragments were analyzed. The data presented includes the mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[1]

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is proposed to occur through several key pathways, including alpha-cleavage and a McLafferty rearrangement. The base peak at m/z 43 corresponds to the stable isopropyl cation. The significant peak at m/z 71 arises from the cleavage of the propyl group, forming the isobutyryl cation. A McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, results in the formation of a radical cation at m/z 88 and the neutral loss of propene.

G This compound Fragmentation M [C₇H₁₄O₂]⁺˙ m/z = 130 (Molecular Ion) F43 [CH(CH₃)₂]⁺ m/z = 43 (Base Peak) M->F43 Loss of •OCH₂CH₂CH₃ F71 [CH(CH₃)₂CO]⁺ m/z = 71 M->F71 Loss of •OCH₂CH₂CH₃ F88 [C₄H₈O₂]⁺˙ m/z = 88 (McLafferty Rearrangement) M->F88 Loss of C₃H₆ F71->F43 Loss of CO F41 [C₃H₅]⁺ m/z = 41 F88->F41 Further fragmentation

Caption: Proposed fragmentation pathway of this compound in electron ionization mass spectrometry.

References

An In-Depth Technical Guide to the Synthesis of Propyl Isobutyrate from Isobutyric Acid and Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl isobutyrate, an ester valued for its characteristic fruity aroma, through the Fischer esterification of isobutyric acid and n-propanol. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol. Quantitative data from relevant studies are summarized for comparative analysis. Furthermore, this guide presents a clear visualization of the reaction mechanism and the experimental workflow to facilitate a deeper understanding and practical application of this synthesis in a laboratory setting.

Introduction

This compound (n-propyl 2-methylpropanoate) is a carboxylic ester with the molecular formula C₇H₁₄O₂.[1] It is a colorless liquid with a fruity odor, often described as being reminiscent of pineapple or rum.[2][3] This compound finds applications as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] In the context of drug development, esters like this compound can serve as building blocks or intermediates in the synthesis of more complex molecules.[4]

The most common and direct method for synthesizing this compound is the Fischer esterification of isobutyric acid with n-propanol, a reaction catalyzed by a strong acid.[5][6] This reversible reaction requires careful control of conditions to drive the equilibrium towards the formation of the ester product.

Reaction Mechanism and Principles

The synthesis of this compound from isobutyric acid and propanol proceeds via the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the isobutyric acid, increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To maximize the yield of the ester, the reaction equilibrium must be shifted to the right. This is typically achieved by using an excess of one of the reactants (usually the less expensive alcohol, propanol) or by removing water as it is formed, for instance, through azeotropic distillation.[5][6]

Below is a diagram illustrating the Fischer esterification mechanism for this synthesis.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products IsobutyricAcid Isobutyric Acid (CH3)2CHCOOH ProtonatedAcid Protonated Isobutyric Acid IsobutyricAcid->ProtonatedAcid + H+ Propanol Propanol CH3CH2CH2OH H_plus H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Propanol ProtonatedEster Protonated This compound TetrahedralIntermediate->ProtonatedEster - H2O PropylIsobutyrate This compound (CH3)2CHCOOCH2CH2CH3 ProtonatedEster->PropylIsobutyrate - H+ Water Water H2O ProtonatedEster->Water

Fischer Esterification Mechanism

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively published in readily available literature, data from analogous esterification reactions provide valuable insights into expected yields and effective reaction parameters. The following table summarizes typical conditions and outcomes for Fischer esterifications of similar carboxylic acids and alcohols.

Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄1:15 (approx.)65 (Reflux)>0.590[7]
Hydroxy AcidEthanolH₂SO₄1:20 (approx.)Reflux295[7]
Lauric AcidEthanolHCl (from AcCl)1:20 (approx.)Reflux1Not specified[8]

Based on these examples, it is reasonable to expect a high yield of this compound when using an excess of propanol and a strong acid catalyst under reflux conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • Reagents: Isobutyric acid, n-propanol, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), saturated sodium chloride solution (brine), anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with a magnetic stirrer, separatory funnel, beaker, Erlenmeyer flask, distillation apparatus, gas chromatograph-mass spectrometer (GC-MS).

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the isobutyric acid) to the stirred mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Purification Procedure
  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing cold water.

  • Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7][9] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.[7][9]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[9]

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude this compound by simple distillation.[9] Collect the fraction that boils at the literature boiling point of this compound (approximately 133-134 °C).[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.[1][10]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule by analyzing the proton and carbon environments.[1]

Experimental Workflow and Logical Relationships

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Isobutyric Acid and Propanol Catalyst Add H2SO4 Catalyst Reactants->Catalyst Reflux Reflux for 1-2 hours Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_NaHCO3 Wash with NaHCO3(aq) Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Simple Distillation Evaporate->Distill GCMS GC-MS Distill->GCMS IR IR Spectroscopy Distill->IR NMR NMR Spectroscopy Distill->NMR

This compound Synthesis Workflow

Conclusion

The Fischer esterification of isobutyric acid and n-propanol is a reliable and straightforward method for the synthesis of this compound. By employing an excess of propanol and an acid catalyst, and by following a systematic purification procedure, a high yield of pure product can be obtained. This technical guide provides the necessary theoretical background, practical protocols, and visual aids to assist researchers in successfully performing this synthesis and in adapting the methodology for related applications.

References

An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of the Fischer-Speier esterification, with a specific focus on the synthesis of propyl isobutyrate. This ester is valued for its characteristic fruity aroma and finds applications as a flavoring agent and in the synthesis of more complex molecules. This document details the reaction mechanism, experimental protocols, and quantitative data relevant to this process.

Core Principles of Fischer-Speier Esterification

Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific measures are typically taken to drive the chemical equilibrium towards the formation of the ester product.[3][4]

Key principles of this reaction include:

  • Acid Catalysis: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps.

  • Equilibrium Shift: To maximize the yield of the ester, the equilibrium must be shifted to the product side. This is commonly achieved by using a large excess of one of the reactants, typically the less expensive alcohol, or by removing water as it is formed.[3][4] Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents.[5]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate.[3][6] Reaction times can vary depending on the specific reactants and conditions.[2]

Quantitative Data

The physical properties of the reactants and the product are crucial for the experimental setup and purification steps.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Isobutyric Acid88.11153-154[7][8][9][10]0.950[7][11]
n-Propanol60.1097.2[12][13][14][15]0.803[12]
This compound130.18133-134[16]~0.863 (at 25°C)[17]

Reaction Mechanism of this compound Synthesis

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed esterification of isobutyric acid with n-propanol to form this compound.

Fischer_Esterification_Mechanism Fischer-Speier Esterification of this compound cluster_reactants Reactants cluster_protonation 1. Protonation cluster_attack 2. Nucleophilic Attack cluster_transfer 3. Proton Transfer cluster_elimination 4. Elimination of Water cluster_deprotonation 5. Deprotonation isobutyric_acid Isobutyric Acid protonated_acid Protonated Isobutyric Acid isobutyric_acid->protonated_acid + H+ propanol n-Propanol H_plus H+ (catalyst) tetrahedral_intermediate1 Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate1 + n-Propanol tetrahedral_intermediate2 Protonated Tetrahedral Intermediate tetrahedral_intermediate1->tetrahedral_intermediate2 Proton Transfer protonated_ester Protonated this compound tetrahedral_intermediate2->protonated_ester - H2O water Water tetrahedral_intermediate2->water propyl_isobutyrate This compound protonated_ester->propyl_isobutyrate - H+ H_plus_regen H+ (regenerated) protonated_ester->H_plus_regen Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Combine Isobutyric Acid, n-Propanol, and H2SO4 reflux Heat under Reflux reactants->reflux cooling Cool to Room Temperature reflux->cooling extraction Transfer to Separatory Funnel cooling->extraction wash_water Wash with Water extraction->wash_water wash_bicarb Wash with NaHCO3 Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry Organic Layer (e.g., MgSO4) wash_brine->drying filtration Filter drying->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product

References

Propyl Isobutyrate: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for propyl isobutyrate in a laboratory setting. The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE) recommendations, and standardized protocols for safe handling, storage, disposal, and emergency procedures.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity, pineapple-like odor.[1][2] It is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] It is insoluble in water but soluble in most organic solvents.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][7]
Molecular Weight 130.18 g/mol [1][7]
Appearance Colorless liquid[1][2]
Odor Fruity, pineapple-like[1][2]
Boiling Point 133-134 °C[1][7][8]
Melting Point -95.2 °C (estimate)[7]
Flash Point 27 °C (80.6 °F) - closed cup[9]
Density 0.863 g/mL at 25 °C[7][9]
Refractive Index n20/D 1.395[7][9]
Solubility Insoluble in water; soluble in organic solvents[1][5][6]
Vapor Pressure 14 mmHg at 25°C[5]

Toxicological Data and Hazard Information

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Flammable liquidsCategory 3FlameWarningH226: Flammable liquid and vapor

Source:[1][2][9]

Table 3: Acute Toxicity Data (Isobutyl Isobutyrate - a related compound)

TestSpeciesRouteValueSource
LD50RatOral12800 mg/kg[10][11]
LD50RabbitDermal>8600 mg/kg[10]
LC50RatInhalation5000 ppm/6H[10][11]

Note: This data is for isobutyl isobutyrate and should be used as an indicator of potential toxicity for this compound. Always handle with care.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[12] However, this evaluation is in the context of food additive use and does not pertain to occupational exposure in a laboratory setting, where concentrations and routes of exposure can be significantly different.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound due to its flammability and potential for irritation.

Personal Protective Equipment (PPE) Protocol

Objective: To establish the minimum PPE required to prevent exposure during the handling of this compound.

Methodology:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Skin Protection:

    • Wear a flame-retardant lab coat.[3] For tasks with a high risk of fire, a 100% cotton or flame-resistant lab coat is recommended.[6][8]

    • Wear suitable chemical-resistant gloves.[8] Nitrile gloves (minimum 4mil thickness) are generally adequate for incidental contact. For prolonged or direct contact, consult the glove manufacturer's compatibility chart.[3]

  • Respiratory Protection:

    • All work with open containers of this compound must be conducted in a properly functioning chemical fume hood.[6]

    • If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[9]

Chemical Handling and Storage Protocol

Objective: To outline the procedures for the safe handling and storage of this compound to minimize the risk of fire, explosion, and exposure.

Methodology:

  • Grounding and Bonding: Ground and bond all containers when transferring this compound to prevent static discharge, which can be an ignition source.[3][4][13]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][13] Use non-sparking tools and explosion-proof equipment.[3][13]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][13]

    • Store in a designated flammable liquids storage cabinet.[6]

    • Protect from sunlight.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.[13]

Accidental Spill Cleanup Protocol

Objective: To provide a step-by-step procedure for safely cleaning up a spill of this compound.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves other hazardous materials, evacuate the area and follow your institution's emergency procedures.

    • Eliminate all ignition sources.[13]

  • Containment:

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.[7][13] Create a dike around the spill to prevent it from spreading.[4]

  • Absorption:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13][14]

  • Collection:

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Ventilation: Ventilate the area until vapors have dissipated.

Waste Disposal Protocol

Objective: To ensure the proper disposal of this compound waste in accordance with regulations.

Methodology:

  • Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Emergency Procedures

First Aid Measures

Objective: To provide immediate care for individuals exposed to this compound.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Firefighting Measures

Objective: To outline the appropriate response to a fire involving this compound.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[13]

  • Firefighting Procedures:

    • Wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

    • Vapors are heavier than air and may travel to a source of ignition and flash back.[13]

    • Containers may explode when heated.[13]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow cluster_ppe This compound Handling: PPE Selection start Task Involving This compound eye_protection Wear Chemical Safety Goggles start->eye_protection skin_protection Wear Flame-Retardant Lab Coat and Chemical-Resistant Gloves eye_protection->skin_protection fume_hood_check Can work be done in a Chemical Fume Hood? skin_protection->fume_hood_check use_fume_hood Work in Fume Hood fume_hood_check->use_fume_hood Yes respirator Wear NIOSH-approved Respirator with Organic Vapor Cartridge fume_hood_check->respirator No proceed Proceed with Task use_fume_hood->proceed respirator->proceed Spill_Response_Workflow cluster_spill This compound Spill Response spill_detected Spill Detected alert_and_ignite Alert Others & Eliminate Ignition Sources spill_detected->alert_and_ignite don_ppe Don Appropriate PPE alert_and_ignite->don_ppe contain_spill Contain Spill with Absorbent Dikes don_ppe->contain_spill absorb_spill Absorb Spill with Inert Material contain_spill->absorb_spill collect_waste Collect Waste in Labeled Container (Use Non-Sparking Tools) absorb_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate ventilate Ventilate Area decontaminate->ventilate end Spill Cleanup Complete ventilate->end

References

Propyl Isobutyrate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of propyl isobutyrate in a range of common organic solvents. Understanding the solubility of this ester is paramount for its effective application in research, chemical synthesis, and pharmaceutical drug development, where it may serve as a reactant, solvent, or reference compound. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent compatibility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, the principle of "like dissolves like" is a fundamental predictor of solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound, an ester, is a moderately polar molecule. Its solubility in various organic solvents is therefore dependent on the polarity of the solvent.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and established chemical principles. This compound is generally characterized as being soluble in most organic solvents.[1][2] The term "miscible," meaning soluble in all proportions, is often applied to similar, smaller esters in polar organic solvents like ethanol, suggesting that this compound may exhibit high solubility or complete miscibility with many common organic solvents.[3]

Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in various common organic solvents, categorized by solvent polarity.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Protic Ethanol, MethanolMiscible / Very SolubleThe hydroxyl group in these solvents can engage in dipole-dipole interactions with the ester group of this compound.
Polar Aprotic Acetone, Diethyl EtherMiscible / Very SolubleThe carbonyl group in acetone and the ether linkage in diethyl ether are polar, leading to favorable dipole-dipole interactions with the ester. This compound is explicitly mentioned as being soluble in ether.
Nonpolar Hexane, TolueneSoluble to Moderately SolubleWhile this compound has a polar ester group, its alkyl chains (propyl and isobutyryl groups) are nonpolar. These nonpolar regions can interact favorably with nonpolar solvents via London dispersion forces.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental procedures are essential. The following protocols outline the methodologies for determining both the qualitative miscibility and the quantitative solubility of this compound in organic solvents.

Experimental Protocol 1: Determination of Miscibility

This protocol provides a straightforward method for visually assessing whether this compound is miscible with a given organic solvent at various proportions.

Materials:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • A set of clean, dry, and calibrated graduated cylinders or volumetric flasks (10 mL)

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Preparation of Mixtures: Prepare a series of mixtures of this compound and the chosen organic solvent in separate graduated cylinders or volumetric flasks. The ratios (v/v) should cover a range, for example: 10:90, 25:75, 50:50, 75:25, and 90:10.

  • Mixing: Tightly cap each cylinder/flask and mix the components thoroughly using a vortex mixer or by vigorous shaking for at least one minute. For more viscous solvents, a magnetic stirrer may be used.

  • Equilibration: Allow the mixtures to stand undisturbed for a minimum of 24 hours at a constant temperature (e.g., 25 °C). A constant temperature bath can be used for precise temperature control.

  • Visual Inspection: After the equilibration period, visually inspect each mixture for any signs of immiscibility. This includes the presence of two distinct layers, cloudiness (turbidity), or the formation of an emulsion.

  • Interpretation of Results:

    • Miscible: If all mixtures remain as a single, clear, homogeneous phase, the two liquids are considered miscible under the tested conditions.

    • Immiscible or Partially Miscible: If any of the mixtures show two distinct layers or persistent cloudiness, the liquids are immiscible or partially miscible. The range of miscibility can be noted based on which ratios formed a single phase.

Experimental Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

This protocol, adapted from the principles of the shake-flask method, is suitable for determining the specific concentration at which a saturated solution of this compound in a given solvent is achieved.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Sealable glass flasks or vials

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Calibrated volumetric glassware and syringes

Procedure:

  • Preparation of Supersaturated Solution: In a sealable flask, add an excess amount of this compound to a known volume of the organic solvent. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for several hours to allow the excess, undissolved this compound to settle. To ensure complete separation of the undissolved solute, the mixture should be centrifuged at a controlled temperature.

  • Sampling: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.

  • Analysis:

    • Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

    • Sample Preparation: Dilute the collected sample of the saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Instrumental Analysis: Analyze the standard solutions and the diluted sample using a calibrated gas chromatograph or other suitable analytical instrument.

    • Quantification: Construct a calibration curve from the analysis of the standard solutions. Use the response of the diluted sample to determine its concentration.

  • Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mol/L, or as a weight percentage.

Visualizing the Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflows for assessing solvent compatibility and determining solubility.

Caption: Logical workflow for solvent compatibility assessment.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_supersat Prepare Supersaturated Solution (Excess this compound in Solvent) agitate Agitate at Constant Temperature (24-72 hours) prep_supersat->agitate settle Settle Undissolved Solute agitate->settle centrifuge Centrifuge for Complete Separation settle->centrifuge sample Sample Supernatant centrifuge->sample analyze Analyze via GC (or other method) sample->analyze quantify Quantify using Calibration Curve analyze->quantify calculate calculate quantify->calculate Calculate Final Solubility

References

Methodological & Application

Application Note: Synthesis of Propyl Isobutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of propyl isobutyrate through the Fischer esterification of isobutyric acid and n-propanol, utilizing a strong acid catalyst. This compound, a key fragrance and flavor compound, is synthesized in a straightforward and efficient manner. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. The procedure includes a comprehensive step-by-step guide from reaction setup to product purification and characterization, along with necessary safety precautions. All quantitative data is presented in tabular format for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4] This reversible reaction typically employs an excess of one reactant or the removal of water to drive the equilibrium towards the formation of the ester.[3][4] this compound, the target compound of this protocol, is an ester known for its characteristic fruity aroma, often described as being similar to pineapple or rum.[5] It finds applications in the food and fragrance industries as a flavoring and aromatic agent.[5] This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Methods

Reagents and Equipment

The following table lists the chemical reagents and their relevant properties for this protocol.

ReagentFormulaMW ( g/mol )Density (g/mL)Boiling Point (°C)
Isobutyric AcidC₄H₈O₂88.110.950153-154
n-PropanolC₃H₈O60.100.80397
Sulfuric Acid (conc.)H₂SO₄98.081.84~337
This compoundC₇H₁₄O₂130.180.863134
Diethyl Ether(C₂H₅)₂O74.120.71334.6
Saturated Sodium BicarbonateNaHCO₃84.01--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, standard laboratory glassware, magnetic stirrer and stir bar.

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 8.81 g (0.10 mol) of isobutyric acid and 12.02 g (0.20 mol) of n-propanol.

  • While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the mixture.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

2. Reflux:

  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

3. Work-up and Extraction:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • Two 50 mL portions of saturated sodium bicarbonate solution to neutralize any unreacted acid. (Caution: CO₂ evolution may cause pressure buildup).

    • 50 mL of deionized water.

  • After each wash, allow the layers to separate and discard the aqueous layer.

4. Drying and Solvent Removal:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate for approximately 10-15 minutes.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

5. Purification:

  • Purify the crude this compound by simple distillation.

  • Collect the fraction boiling between 132-136 °C.[6]

6. Characterization:

  • Determine the yield of the purified product.

  • Characterize the product by obtaining its boiling point and refractive index.

  • Further characterization can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValue
IUPAC Namepropyl 2-methylpropanoate[5][6]
Molecular FormulaC₇H₁₄O₂[5][6]
Molecular Weight130.18 g/mol [6]
Boiling Point133-134 °C[6]
Density0.860-0.864 g/mL at 20°C[6]
Refractive Index1.395-1.396 at 20°C[6]
AppearanceColorless liquid[6]
OdorFruity, pineapple-like[5][6]

Visualizations

The following diagram illustrates the experimental workflow for the Fischer esterification of this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization reactants Combine Isobutyric Acid, n-Propanol, and H₂SO₄ reflux Reflux for 1.5-2 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether cool->extract wash_water1 Wash with Water extract->wash_water1 wash_bicarb Wash with NaHCO₃ Solution wash_water1->wash_bicarb wash_water2 Wash with Water wash_bicarb->wash_water2 dry Dry with Anhydrous Na₂SO₄ wash_water2->dry evaporate Remove Solvent (Rotovap) dry->evaporate distill Simple Distillation evaporate->distill characterize Determine Yield, BP, Refractive Index, IR, NMR distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Isobutyric Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • n-Propanol: Flammable liquid and vapor. Causes serious eye irritation.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all steps of this protocol in a well-ventilated fume hood.

  • Keep all flammable materials away from open flames and heat sources.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via Fischer esterification. By following the outlined steps, researchers can effectively produce this valuable ester for various applications in research and development. The provided data and visualizations aim to facilitate a clear understanding and successful execution of the experimental procedure.

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Isobutyrate Using Lipase Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isobutyrate is a fragrance and flavor ester with a characteristic fruity, rum-like aroma, finding applications in the food, beverage, and cosmetic industries. The enzymatic synthesis of such esters using lipases (E.C. 3.1.1.3) presents a green and sustainable alternative to traditional chemical methods. This biocatalytic approach offers high selectivity, mild reaction conditions, and the potential for catalyst reuse, particularly with immobilized enzymes. These application notes provide detailed protocols and compiled data from related studies to guide the enzymatic synthesis of this compound.

Lipases catalyze the esterification of an alcohol (propanol) and a carboxylic acid (isobutyric acid) to form the corresponding ester (this compound) and water. The use of immobilized lipases, such as the commercially available Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), is highly favored due to its enhanced stability and ease of separation from the reaction mixture.[1][2][3] Solvent-free systems are often employed to increase reactant concentration, simplify downstream processing, and reduce environmental impact.[4][5][6]

Data Presentation: Optimization of Reaction Parameters

The optimal conditions for the enzymatic synthesis of this compound can be inferred from studies on structurally similar esters. The following tables summarize key parameters and their effects on reaction conversion and yield for the synthesis of isobutyl propionate and other relevant esters. These values serve as a strong starting point for the optimization of this compound synthesis.

Table 1: Influence of Reaction Temperature on Ester Synthesis

Ester SynthesizedLipase UsedTemperature (°C)Conversion/Yield (%)Reference
Isobutyl PropionateNovozym® 4354092.52[7]
Propyl CaprateImmobilized Lipase6083.82[8]
Pentyl Acetate/PropanoateLipozyme 43570-80>80[9]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Synthesis

Ester SynthesizedLipase UsedMolar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Isobutyl PropionateNovozym® 4353:192.52[7]
Propyl CaprateImmobilized Lipase3:183.82[8]
Pentyl Acetate/PropanoateLipozyme 4352:1>80[9]

Table 3: Impact of Enzyme Loading on Ester Synthesis

Ester SynthesizedLipase UsedEnzyme Loading (% w/w of substrates)Conversion/Yield (%)Reference
Isobutyl PropionateNovozym® 435592.52[7]
Propyl CaprateImmobilized Lipase283.82[8]

Table 4: Agitation Speed and its Effect on Ester Synthesis

Ester SynthesizedLipase UsedAgitation Speed (rpm)Conversion/Yield (%)Reference
Isobutyl PropionateNovozym® 43530092.52[7]
Propyl CaprateImmobilized Lipase30083.82[8]

Experimental Protocols

The following protocols are adapted from established methods for the enzymatic synthesis of short-chain esters and can be specifically tailored for this compound production.

Protocol 1: General Procedure for Enzymatic Synthesis of this compound in a Solvent-Free System

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • n-Propanol

  • Isobutyric Acid

  • Reaction Vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine n-propanol and isobutyric acid. A molar ratio of 3:1 (n-propanol:isobutyric acid) is a recommended starting point based on analogous syntheses.[7]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A starting concentration of 5% (w/w) of the total substrate weight is suggested.[7]

  • Reaction Incubation: Place the sealed flask in a shaking incubator or on a magnetic stirrer with heating. Set the temperature to 40°C and the agitation speed to 300 rpm.[7]

  • Reaction Monitoring: Periodically (e.g., every hour for the first few hours, then at longer intervals), withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Analyze the withdrawn samples using Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates. This will allow for the calculation of the percentage conversion of isobutyric acid.

  • Product Recovery: Once the desired conversion is achieved (or the reaction reaches equilibrium), separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: The crude product can be purified by distillation to remove unreacted substrates.

  • Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent (e.g., hexane or the alcohol used in the reaction) and dried for reuse in subsequent batches.[4]

Protocol 2: Analytical Method for Quantification of this compound by Gas Chromatography (GC)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column suitable for flavor ester analysis (e.g., DB-5 or equivalent).

GC Conditions (starting point for optimization):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Maintain at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Quantification:

  • Prepare standard solutions of this compound, n-propanol, and isobutyric acid of known concentrations.

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Use the calibration curves to determine the concentrations of the components in the reaction samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reactants Mix n-Propanol and Isobutyric Acid enzyme Add Immobilized Lipase reactants->enzyme incubation Incubate at Controlled Temperature and Agitation enzyme->incubation monitoring Monitor Reaction Progress (e.g., via GC) incubation->monitoring separation Separate Immobilized Enzyme (Filtration) monitoring->separation Reaction Complete purification Purify this compound (Distillation) separation->purification reuse Wash and Reuse Enzyme separation->reuse product product purification->product Final Product: This compound

Caption: Experimental workflow for the enzymatic synthesis of this compound.

influencing_parameters center This compound Synthesis temp Temperature center->temp ratio Substrate Molar Ratio center->ratio enzyme_load Enzyme Loading center->enzyme_load agitation Agitation Speed center->agitation time Reaction Time center->time water Water Content center->water

Caption: Key parameters influencing the enzymatic synthesis of this compound.

References

Application Note: Quantitative Analysis of Propyl Isobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust method for the quantitative analysis of propyl isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester commonly used as a flavoring agent and in the synthesis of various chemical products, requires accurate and precise quantification for quality control and research purposes. This document provides a detailed protocol for sample preparation, instrument configuration, and data analysis, making it a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound (C₇H₁₄O₂) is a volatile organic compound known for its characteristic fruity odor. Its quantification is crucial in various applications, from ensuring the consistency of flavor profiles in food and beverages to monitoring its presence as a potential biomarker or impurity in pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent selectivity and sensitivity. This application note presents a validated GC-MS method for the reliable quantification of this compound in solution.

Experimental Protocol

Materials and Reagents
  • This compound standard: (≥99% purity)

  • Internal Standard (IS): e.g., Cyclohexanone or another suitable volatile compound not present in the sample matrix.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

Sample Preparation

A precise and consistent sample preparation protocol is essential for accurate quantitative analysis.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., hexane) to obtain a stock solution of approximately 1000 µg/mL.

  • Internal Standard (IS) Stock Solution Preparation:

    • Prepare a stock solution of the internal standard (e.g., cyclohexanone) at a concentration of 1000 µg/mL in the same solvent.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the this compound stock solution to prepare a series of calibration standards. A typical concentration range for the calibration curve is 1-100 µg/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte from the sample matrix.

    • For solid samples, a suitable extraction method such as solid-phase extraction (SPE) or headspace analysis may be employed.

    • Dilute the extracted sample with the solvent to bring the expected this compound concentration within the calibration range.

    • Spike the final sample solution with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Parameters

The following instrumental conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 20:1)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by several key fragment ions. For quantitative analysis using SIM mode, the most abundant and specific ions should be selected.

Compound Molecular Weight Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound130.18 g/mol [1]43[1]71, 89[1]
Cyclohexanone (IS)98.14 g/mol 9855, 42
Chromatographic Data

Under the specified GC conditions, the retention times for this compound and the internal standard should be well-resolved. The exact retention time may vary slightly between instruments and columns.

Compound Estimated Retention Time (min)
This compound6.5 - 7.5
Cyclohexanone (IS)8.0 - 9.0
Method Validation Parameters

A thorough method validation should be performed to ensure the reliability of the quantitative results. The following table presents typical performance characteristics for a validated GC-MS method for short-chain esters.

Parameter Typical Value Acceptance Criteria
Linearity (R²) > 0.995R² ≥ 0.99
Calibration Range 1 - 100 µg/mLDependent on application
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) ~0.5 µg/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD) < 5%< 15%

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the quantifier ions for this compound and the internal standard in both the calibration standards and the unknown samples.

  • Calibration Curve Construction:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification of Unknown Samples:

    • Calculate the peak area ratio for the unknown samples.

    • Use the calibration curve equation to determine the concentration of this compound in the prepared sample solution.

    • Account for any dilution or concentration steps during sample preparation to calculate the final concentration in the original sample.

Workflow and Pathway Diagrams

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weigh this compound & Internal Standard B Prepare Stock Solutions (1000 µg/mL) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C E Spike Standards & Samples with Internal Standard C->E D Prepare Sample Solution D->E F Inject 1 µL into GC-MS E->F G Chromatographic Separation (DB-5ms column) F->G H Electron Ionization (70 eV) G->H I Mass Detection (SIM Mode) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Peak Area Ratios J->K L Construct Calibration Curve (Ratio vs. Concentration) K->L M Quantify this compound in Sample L->M

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. This method is suitable for a wide range of applications in quality control, research, and development.

References

Application Note: Interpreting the 1H NMR Spectrum of Synthesized Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl isobutyrate is an ester known for its fruity odor, often used in flavorings and fragrances. It is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. For quality control and structural verification in synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This application note provides a detailed protocol for the synthesis of this compound and the subsequent acquisition and interpretation of its 1H NMR spectrum to confirm its chemical structure.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from isobutyric acid and n-propanol using sulfuric acid as a catalyst.[1][2][3]

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add isobutyric acid (0.1 mol) and n-propanol (0.2 mol, 2 equivalents).

  • While gently swirling the flask in an ice bath, slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with 30 mL of diethyl ether. Separate the organic layer.

  • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid) and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be further purified by distillation if necessary.

1H NMR Spectroscopy Protocol

2.1 Sample Preparation A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[4][5][6]

  • Quantity: Dissolve approximately 5-20 mg of the synthesized this compound in a suitable deuterated solvent.

  • Solvent: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. Use approximately 0.6-0.7 mL of the solvent.

  • Homogenization: Ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Reference Standard: The residual proton signal of the deuterated solvent can be used for calibration. Alternatively, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2.2 Data Acquisition This is a general procedure for acquiring a standard 1D proton NMR spectrum.[7][8]

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative ratios of the different types of protons.

Data Interpretation and Results

The structure of this compound contains five distinct proton environments, which should give rise to five unique signals in the 1H NMR spectrum.

Structure and Proton Assignments

The diagram below illustrates the structure of this compound with each unique proton environment labeled.

structure struct (d) H₃C (d) H₃C (b) HC C=O O (a) H₂C (c) H₂C (e) H₃C node_d δ ≈ 1.17 ppm Doublet (6H) node_b δ ≈ 2.53 ppm Septet (1H) node_a δ ≈ 4.03 ppm Triplet (2H) node_c δ ≈ 1.65 ppm Sextet (2H) node_e δ ≈ 0.95 ppm Triplet (3H)

Caption: Structure of this compound with proton labels (a-e).

Tabulated 1H NMR Data

The following table summarizes the expected quantitative data for the 1H NMR spectrum of this compound recorded in CDCl₃.

Signal LabelChemical Shift (δ, ppm)Integration (Relative No. of Protons)Multiplicity (Splitting Pattern)Assignment
a ~ 4.032HTriplet (t)-O-CH₂ -CH₂-CH₃
b ~ 2.531HSeptet (sept)-CH(CH₃)₂
c ~ 1.652HSextet (sxt)-O-CH₂-CH₂ -CH₃
d ~ 1.176HDoublet (d)-CH(CH₃ )₂
e ~ 0.953HTriplet (t)-O-CH₂-CH₂-CH₃

Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration.[9]

Analysis of Spectral Features
  • Signal (a) ~4.03 ppm: This downfield triplet corresponds to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-). Its downfield position is due to the deshielding effect of the electronegative oxygen atom.[3][6] It is split into a triplet by the two neighboring protons on signal (c).

  • Signal (b) ~2.53 ppm: This septet is assigned to the single methine proton (-CH(CH₃)₂) of the isobutyryl group. It is deshielded by the adjacent carbonyl group.[6] It is split into a septet by the six equivalent protons of the two methyl groups (signal d).

  • Signal (c) ~1.65 ppm: This sextet corresponds to the two methylene protons (-CH₂-) in the middle of the propyl chain. It is split by the two protons of signal (a) and the three protons of signal (e), resulting in a complex multiplet that often appears as a sextet.

  • Signal (d) ~1.17 ppm: This doublet, with an integration of 6H, is characteristic of the two equivalent methyl groups of the isobutyryl moiety. It is split into a doublet by the single neighboring methine proton (signal b).

  • Signal (e) ~0.95 ppm: This upfield triplet corresponds to the three protons of the terminal methyl group of the propyl chain. It is the most shielded signal and is split into a triplet by the two adjacent methylene protons (signal c).

Logical Workflow for Spectral Interpretation

The following diagram outlines the logical workflow for interpreting the 1H NMR spectrum to confirm the structure of this compound.

workflow start Acquire 1H NMR Spectrum of Synthesized Product signals Step 1: Count Signals Result: 5 distinct signals start->signals integration Step 2: Analyze Integration Ratio ≈ 2:1:2:6:3 signals->integration chem_shift Step 3: Analyze Chemical Shifts Downfield -O-CH₂ (~4.0 ppm) Upfield alkyl CH₃ (~0.9 ppm) integration->chem_shift splitting Step 4: Analyze Splitting Patterns (Using n+1 Rule) chem_shift->splitting assign Step 5: Assign Signals Match data to molecular fragments splitting->assign confirm Structure Confirmed: This compound assign->confirm

Caption: Workflow for the structural confirmation of this compound via 1H NMR.

By following this systematic approach, researchers can confidently verify the successful synthesis and purity of this compound. The unique combination of chemical shifts, integration values, and splitting patterns provides a definitive fingerprint for the target molecule.

References

Application Notes and Protocols for the FTIR Analysis of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl isobutyrate (also known as propyl 2-methylpropanoate) is an ester commonly used as a flavoring agent and in the fragrance industry. Its identification and quality control are crucial in manufacturing processes. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for the identification and characterization of such organic compounds.[1] This application note provides a detailed protocol for the identification of this compound using FTIR analysis, intended for researchers, scientists, and professionals in drug development and quality control.

The principle of FTIR spectroscopy relies on the absorption of infrared radiation by a molecule at specific frequencies, which correspond to the vibrational energies of its chemical bonds. The resulting spectrum is a unique "molecular fingerprint" that allows for the identification of the compound and its functional groups. For this compound, the key functional groups are the ester group (C=O and C-O bonds) and alkyl groups (C-H bonds).

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound is characterized by several strong absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the expected characteristic absorption peaks.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~2970 - 2850StrongC-H Asymmetric & Symmetric StretchingAlkyl (CH₃, CH₂)
~1740 - 1730Very StrongC=O StretchingEster
~1470 - 1450MediumC-H Bending (Scissoring)Alkyl (CH₂)
~1385 - 1365MediumC-H Bending (Rocking)Alkyl (CH₃)
~1250 - 1150StrongC-O StretchingEster

Experimental Protocols

This compound is a liquid at room temperature, making its analysis by FTIR straightforward. Two common methods for liquid sample analysis are Attenuated Total Reflectance (ATR) and Transmission spectroscopy.

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a popular technique for liquid analysis as it requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer

  • ATR accessory with a crystal (e.g., diamond or zinc selenide)

Protocol:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the spectral range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Method 2: Transmission Spectroscopy using Salt Plates

This traditional method involves creating a thin liquid film between two infrared-transparent salt plates.

Instrumentation:

  • FTIR Spectrometer

  • Demountable liquid cell or two polished salt plates (e.g., NaCl or KBr)

  • Pipette

Protocol:

  • Background Spectrum: Record a background spectrum with the empty sample compartment of the FTIR spectrometer.

  • Sample Preparation: Place one or two drops of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Spectrum Acquisition: Mount the salt plate assembly in the sample holder of the spectrometer and acquire the FTIR spectrum. Use the same acquisition parameters as in the ATR method (16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Cleaning: After analysis, disassemble the salt plates and clean them immediately with a dry, volatile solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Data Interpretation

The obtained FTIR spectrum of the sample should be compared with a reference spectrum of this compound if available. If a reference spectrum is not available, the identification is based on the presence of the characteristic absorption bands outlined in the data table above.

  • Primary Identification: The most prominent and characteristic peak for this compound is the very strong C=O stretching vibration of the ester group, expected in the 1740-1730 cm⁻¹ region.[2][3]

  • Confirmation: The presence of a strong C-O stretching band between 1250 cm⁻¹ and 1150 cm⁻¹ further confirms the ester functionality.[2]

  • Alkyl Group Verification: Strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ region confirm the presence of the propyl and isobutyryl alkyl chains.[3]

  • Absence of Other Functional Groups: The absence of broad absorption bands in the 3500-3200 cm⁻¹ region indicates the absence of hydroxyl (-OH) groups (e.g., from alcohol or carboxylic acid impurities).

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principles of infrared absorption by this compound.

FTIR_Workflow Experimental Workflow for FTIR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start prep_choice Choose Method start->prep_choice atr_prep Clean ATR Crystal prep_choice->atr_prep ATR trans_prep Prepare Salt Plates prep_choice->trans_prep Transmission background Acquire Background Spectrum atr_prep->background trans_prep->background sample_acq Acquire Sample Spectrum background->sample_acq process Process Spectrum (e.g., Baseline Correction) sample_acq->process identify Identify Characteristic Peaks process->identify compare Compare with Reference / Table identify->compare result Identification of this compound compare->result

Caption: Workflow for FTIR Analysis of this compound.

Molecular_Vibrations Interaction of IR Radiation with this compound Bonds cluster_vibrations Molecular Vibrations (Absorption of Specific Frequencies) IR_Source Infrared Radiation Source Molecule This compound Molecule IR_Source->Molecule Irradiation Detector Detector Molecule->Detector Transmitted Radiation CO_stretch C=O Stretch (~1735 cm⁻¹) Molecule->CO_stretch Absorption C_O_stretch C-O Stretch (~1200 cm⁻¹) Molecule->C_O_stretch Absorption CH_stretch C-H Stretch (~2900 cm⁻¹) Molecule->CH_stretch Absorption

Caption: IR Absorption and Molecular Vibrations.

References

Application Note and Protocol: Purification of Crude Propyl Isobutyrate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl isobutyrate is an ester recognized for its characteristic fruity, pineapple-like aroma, finding applications in the flavor and fragrance industries.[1] Synthesized typically via Fischer esterification of isobutyric acid and propanol, the crude product contains unreacted starting materials, byproducts, and the acid catalyst. For applications demanding high purity, such as in pharmaceutical contexts or as a reference standard, a robust purification method is essential. Fractional distillation is a highly effective technique for purifying this compound, leveraging differences in the boiling points of the components in the crude mixture.[2][3][4] This document provides a detailed protocol for the purification of crude this compound using fractional distillation.

Data Presentation

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for monitoring the distillation process and verifying the purity of the final product.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name propyl 2-methylpropanoate[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1][5]
Boiling Point 133-134 °C (at 760 mmHg)[1][5][6]
Density 0.863 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.395[5]
Appearance Colorless liquid[1]
Odor Fruity, pineapple-like[1]
Solubility Insoluble in water; soluble in organic solvents and alcohol.[1][7]

Experimental Protocols

This section outlines the detailed methodology for the purification of crude this compound, encompassing pre-distillation workup and the fractional distillation process.

Pre-Distillation Workup of Crude this compound

This initial step is critical for removing the acid catalyst and unreacted carboxylic acid, which can interfere with the distillation process.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • pH paper

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas evolved.

  • Continue shaking until no more gas is evolved. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Allow the layers to separate. The upper organic layer contains the ester, while the lower aqueous layer contains the salts of the unreacted acids.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with an equal volume of brine to remove any remaining dissolved salts and water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the ester to remove residual water. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

Fractional Distillation

Fractional distillation provides a more efficient separation of liquids with close boiling points compared to simple distillation, by providing a large surface area for repeated vaporization-condensation cycles.[2][4]

Materials:

  • Dried crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks (pre-weighed)

  • Heating mantle with a stirrer or boiling chips

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Wrap the fractionating column and the distillation head with an insulating material to minimize heat loss.[8]

  • Begin circulating cold water through the condenser.

  • Gradually heat the round-bottom flask using the heating mantle.

  • Observe the condensation ring of the vapor rising slowly up the fractionating column. A slow and steady rate of heating is crucial for good separation.

  • Collect the initial distillate (forerun), which will likely contain lower-boiling impurities, in a separate receiving flask.

  • When the temperature of the vapor stabilizes at the boiling point of this compound (approximately 133-134 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask to collect the main fraction.[1][5]

  • Continue collecting the distillate as long as the temperature remains constant.

  • If the temperature drops, it indicates that most of the product has distilled. Stop the distillation to avoid distilling high-boiling impurities. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

  • Weigh the receiving flask containing the purified this compound to determine the yield.

  • Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by measuring its refractive index.[1][9]

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Fractional Distillation crude_product Crude this compound add_bicarb Add Saturated NaHCO₃ crude_product->add_bicarb separate1 Separate Aqueous Layer add_bicarb->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Aqueous Layer wash_brine->separate2 dry Dry with Anhydrous MgSO₄ separate2->dry decant Decant/Filter dry->decant dried_product Dried Crude Product decant->dried_product distill_setup Assemble Distillation Apparatus dried_product->distill_setup Transfer to Distillation Flask heat Heat Gently distill_setup->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction (133-134°C) collect_forerun->collect_main stop_distillation Stop Heating collect_main->stop_distillation pure_product Purified this compound stop_distillation->pure_product

Caption: Workflow for the purification of crude this compound.

References

Application of Propyl Isobutyrate as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Propyl isobutyrate (FEMA No. 2936) is a widely used flavoring agent in the food industry, prized for its characteristic fruity and sweet aroma.[1][2] It is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and other regulatory bodies.[3] This ester is found naturally in some fruits and contributes to their natural flavor profiles.[4]

Flavor Profile and Sensory Characteristics: this compound possesses a complex and desirable flavor profile, often described as fruity, sweet, and reminiscent of pineapple, apple, or other stone fruits.[1][4][5] Its organoleptic properties include notes of berry, melon, and tropical fruits.[2][6] The sweet and estry character, with juicy and ripe fruit nuances, makes it a versatile ingredient for a variety of food and beverage applications.[6] The odor is potent, with a detection threshold as low as 0.0020 ppm.[1][7] Its taste is perceived as sweet and fruity with tropical, tutti frutti, and citrusy melon notes at concentrations between 5.00 and 15.00 ppm.[8]

Applications in the Food Industry: The fruity and sweet characteristics of this compound make it a valuable component in the creation of fruit flavors for a wide range of products. It is commonly used in:

  • Beverages: Both alcoholic and non-alcoholic beverages benefit from the addition of this compound to enhance or impart fruity notes.

  • Baked Goods: It is utilized in baked goods to provide a sweet, fruity flavor that can complement other ingredients.

  • Confectionery: Candies, chewing gum, and other confectionery products often incorporate this compound for its pleasant fruity taste.

  • Dairy Products: Ice cream, yogurt, and other dairy products can be flavored with this ester to create fruity varieties.

  • Desserts: Gelatins, puddings, and fillings can be enhanced with the sweet and fruity notes of this compound.

Regulatory Status: this compound is listed as a GRAS substance by FEMA (FEMA No. 2936).[3] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[9] Its use in food is permitted under regulations such as 21 CFR 172.515 in the United States.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [3]
Appearance Colorless liquid[3]
Odor Fruity, pineapple-like[3][5]
Boiling Point 133.00 to 134.00 °C @ 760.00 mm Hg[3]
Density 0.860-0.864 g/cm³ (20°/20°)[3]
Refractive Index 1.395-1.396[3]
Solubility Soluble in organic solvents and alcohol; insoluble in water.[3]

Table 2: Sensory Thresholds of this compound

Sensory ParameterThreshold ConcentrationReference
Odor Detection Threshold 0.0020 ppm (v/v)[1][7]
Taste Profile Sweet, fruity, with ripe tropical, tutti frutti and citrus melon nuances at 5.00 - 15.00 ppm.[8]

Table 3: Reported Usage Levels of this compound in Food

Food CategoryAverage Maximum Use Level (ppm)Reference
Baked Goods 20.0[8]
Beverages (non-alcoholic) 6.8[8]
Chewing Gum Not Specified
Hard Candy Not Specified
Soft Candy Not Specified
Gelatins and Puddings Not Specified
Ice Cream and Frozen Dairy Not Specified

Note: Comprehensive data on usage levels across all food categories is maintained by FEMA and is available upon request from their office. The publicly available information is limited.

Experimental Protocols

Protocol 1: Quantification of this compound in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a clear beverage sample.

Materials:

  • Beverage sample

  • This compound standard

  • Internal standard (e.g., ethyl heptanoate)

  • Dichloromethane (DCM), analytical grade

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Micropipettes and syringes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 ppm) in ethanol.

    • Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 20 ppm.

    • Prepare an internal standard stock solution (1000 ppm) of ethyl heptanoate in ethanol. Spike each working standard and sample with the internal standard to a final concentration of 5 ppm.

  • Sample Preparation (Headspace SPME):

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add the internal standard to the vial.

    • Seal the vial with a magnetic screw cap.

    • Place the vial in a heating block or water bath at 40°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

    • Retract the fiber and immediately introduce it into the GC injector for desorption.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Quantify this compound by constructing a calibration curve of the peak area ratio (this compound/internal standard) versus concentration of the standards.

    • Calculate the concentration of this compound in the beverage sample using the calibration curve.

Protocol 2: Sensory Evaluation of this compound in a Model Food System

Objective: To determine the sensory profile of this compound in a simple food matrix (e.g., sugar water or a basic cookie dough).

Materials:

  • This compound

  • Sucrose

  • Deionized water

  • Basic cookie dough mix (without strong flavorings)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glass or ceramic sample cups, coded with random three-digit numbers

  • Water for rinsing

  • Unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation:

    • Sugar Water Solution: Prepare a 5% sucrose solution in deionized water. Prepare samples with varying concentrations of this compound (e.g., 0 ppm as a control, 5 ppm, 10 ppm, 15 ppm).

    • Cookie Dough: Prepare a batch of basic cookie dough. Divide the dough into equal portions and incorporate this compound at different concentrations (e.g., 0 ppm, 10 ppm, 20 ppm, 30 ppm) on a weight/weight basis. Bake cookies according to a standardized procedure.

  • Sensory Evaluation (Quantitative Descriptive Analysis - QDA):

    • Panelist Training: Train panelists to identify and scale the intensity of key aroma and flavor attributes associated with this compound (e.g., fruity, sweet, pineapple, apple, chemical/solvent).

    • Evaluation Session:

      • Present the coded samples to the panelists in a randomized order.

      • Instruct panelists to evaluate each sample and rate the intensity of the predetermined attributes on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

      • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists for each attribute and each sample.

    • Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory attributes between the samples.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations are significantly different from each other.

    • Generate a spider web plot to visualize the sensory profiles of the different concentrations of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Food/Beverage Sample spike Spike with Internal Standard start->spike extraction Volatile Compound Extraction (e.g., SPME, Headspace) spike->extraction gc_ms GC-MS Analysis extraction->gc_ms identification Peak Identification (Retention Time & Mass Spectra) gc_ms->identification quantification Quantification (Calibration Curve) identification->quantification result Concentration of This compound quantification->result sensory_evaluation_logic cluster_stimulus Stimulus cluster_perception Human Perception cluster_response Sensory Response flavor_compound This compound in Food Matrix olfactory Olfactory Receptors (Aroma) flavor_compound->olfactory gustatory Gustatory Receptors (Taste) flavor_compound->gustatory panelist_evaluation Panelist Evaluation (QDA) olfactory->panelist_evaluation gustatory->panelist_evaluation data_analysis Statistical Analysis (ANOVA) panelist_evaluation->data_analysis sensory_profile Sensory Profile (Spider Web Plot) data_analysis->sensory_profile

References

Application Notes and Protocols for Propyl Isobutyrate as a Fragrance Component in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isobutyrate (CAS No. 644-49-5) is a carboxylic ester recognized for its characteristic fruity aroma, often described as pineapple-like with sweet, tropical, and melon nuances.[1][2][3] This colorless liquid is utilized as a fragrance ingredient in a variety of cosmetic and personal care products to impart a pleasant scent and enhance the consumer's sensory experience.[2] this compound is also found naturally in several fruits and food products, including apples, olives, and honey.[1] Its application in cosmetics requires a thorough understanding of its physicochemical properties, safety profile, and performance within different formulations. These application notes provide detailed protocols for the analysis, stability testing, and sensory evaluation of this compound in cosmetic preparations.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective formulation and to ensure product stability. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][4]
Molecular Weight 130.18 g/mol [4][5]
CAS Number 644-49-5[1]
FEMA Number 2936[1][6]
Appearance Clear, colorless liquid[4]
Odor Profile Fruity, pineapple-like, sweet, tropical, melon, berry[1][2][4][6]
Boiling Point 133-134 °C at 760 mmHg[1][5]
Melting Point -95.2 °C (estimate)[1][7]
Density 0.863 - 0.8681 g/cm³ at 20-25 °C[1][4]
Refractive Index 1.394 - 1.396 at 20°C[1][5][6]
Flash Point 27 °C (80.6 °F) - closed cup[6]
Solubility Soluble in organic solvents and alcohol; insoluble in water.[2][5]
LogP (o/w) 2.12 - 2.158 (estimate)[1][2]

Regulatory and Safety Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515.[1][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[5][8] In cosmetics, as with all fragrance ingredients, it is the responsibility of the manufacturer to ensure the safety of the final product.[9]

Table 2: Safety and Regulatory Identifiers for this compound

IdentifierValue/StatusReference
GHS Classification Flammable liquid and vapor (H226)[6][7][8]
Signal Word Warning[6][8]
JECFA Number 187[1][5]
FDA 21 CFR 172.515[1][5]
Council of Europe No. 289[6]
IFRA Status This compound itself is not explicitly restricted by IFRA standards, but products containing it must comply with overall IFRA guidelines.[10][11][12]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for determining the purity of this compound and identifying potential impurities.

Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

Materials and Reagents:

  • This compound sample

  • High-purity helium (carrier gas)

  • Methanol or dichloromethane (HPLC grade)

  • Certified reference standards of potential impurities

  • Autosampler vials with PTFE-lined caps

  • 0.45 µm PTFE syringe filters

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 35 - 350 amu

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Processing:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of this compound based on the area percentage of the main peak relative to the total peak area.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Stability Testing of this compound in a Cosmetic Formulation

This protocol describes a method to evaluate the stability of this compound in a representative cosmetic emulsion.

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under accelerated and real-time conditions.

Materials and Equipment:

  • Cosmetic base formulation (e.g., oil-in-water lotion).

  • This compound.

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Refrigerator (4°C).

  • Freeze-thaw cycle chamber (-10°C to 25°C).

  • pH meter, viscometer.

  • GC-MS for chemical analysis.

  • Appropriate packaging for the cosmetic product.

Procedure:

  • Formulation: Prepare a batch of the cosmetic formulation. Divide it into two parts. To one part, add this compound at a typical concentration (e.g., 0.5% w/w). The other part will serve as a control.

  • Packaging: Fill the formulations into the final intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Place samples at 40°C and ambient room temperature for 3 months.

    • Freeze-Thaw Cycling: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation: At specified time points (e.g., initial, 1, 2, and 3 months), evaluate the samples for the following parameters:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Chemical Stability: Analyze the concentration of this compound using the GC-MS method described in section 4.1.

    • Packaging Compatibility: Observe for any changes in the packaging material or product leakage.

Sensory Evaluation of Fragrance Performance

This protocol provides a framework for assessing the sensory characteristics of this compound in a finished cosmetic product.

Objective: To evaluate the odor profile and consumer acceptance of a cosmetic product fragranced with this compound.

Methodology:

  • Panel Selection: Recruit a panel of at least 20 untrained consumers who are users of the product category being tested.

  • Sample Preparation: Prepare the cosmetic product with this compound and a control (unfragranced) product.

  • Testing Environment: Conduct the evaluation in a well-ventilated, odor-free room.

  • Procedure:

    • Provide panelists with coded samples of the test and control products.

    • Instruct panelists to apply the product as they normally would.

    • Ask panelists to rate the fragrance on a structured scale for attributes such as:

      • Odor intensity (from "very weak" to "very strong").

      • Odor pleasantness (from "very unpleasant" to "very pleasant").

      • Odor description (provide a list of descriptors and an open-ended option).

      • Overall liking of the fragranced product.

  • Data Analysis: Analyze the collected data statistically to determine the significance of any differences in perception and overall preference.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of propyl 2-methylpropanoate.

Experimental Workflow for this compound Evaluation

G cluster_workflow Evaluation Workflow start This compound Sample purity Purity Analysis (GC-MS) start->purity formulation Incorporate into Cosmetic Base purity->formulation stability Stability Testing (Accelerated & Real-Time) formulation->stability sensory Sensory Panel Evaluation formulation->sensory data Data Analysis & Reporting stability->data sensory->data end Final Product Assessment data->end

Caption: Workflow for cosmetic fragrance evaluation.

Logical Relationship in a Cosmetic Formulation

G cluster_formulation Cosmetic Formulation Components cosmetic Finished Cosmetic Product base Cosmetic Base (Emulsion, Gel, etc.) cosmetic->base active Active Ingredients cosmetic->active fragrance Fragrance System cosmetic->fragrance propyl This compound fragrance->propyl other_frag Other Fragrance Components fragrance->other_frag

Caption: Role of this compound in a formulation.

References

Application Note: Monitoring Propyl Isobutyrate Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl isobutyrate is an ester known for its characteristic fruity, rum-like aroma, making it valuable in the flavor and fragrance industries.[1][2] A common and cost-effective method for its synthesis is the Fischer esterification of isobutyric acid with n-propanol, catalyzed by a strong acid like sulfuric acid.[1][3] This reaction is a reversible equilibrium process, making it crucial to monitor its progress to determine the optimal reaction time and maximize yield.[3][4]

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique ideal for monitoring the progress of organic reactions.[5] It allows for the qualitative assessment of the consumption of starting materials and the formation of products. By separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase, TLC provides a visual representation of the reaction mixture's composition over time.[6] This protocol provides a detailed method for monitoring the synthesis of this compound from isobutyric acid and n-propanol using silica gel TLC.

Principle of TLC Monitoring

The separation of this compound, isobutyric acid, and n-propanol is based on their differences in polarity. The stationary phase, silica gel, is highly polar.

  • Isobutyric acid (Reactant): A carboxylic acid, which is highly polar due to hydrogen bonding capabilities. It will have a strong affinity for the silica gel and thus a low Retention Factor (Rf).

  • n-Propanol (Reactant): An alcohol, which is also polar and capable of hydrogen bonding. It will also have a low Rf value, though typically slightly higher than the carboxylic acid.

  • This compound (Product): An ester, which is significantly less polar than the corresponding carboxylic acid and alcohol. It will have a weaker affinity for the stationary phase and will travel further up the plate, resulting in a higher Rf value.[7]

By observing the disappearance of the reactant spots and the appearance and intensification of the product spot, the reaction's progression towards completion can be effectively monitored.[5]

Experimental Protocol

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates.[8]

  • Reactants & Product: Isobutyric acid, n-propanol, this compound (for use as a standard).

  • Reaction Catalyst: Concentrated Sulfuric Acid (H₂SO₄).

  • TLC Developing Chamber: A glass jar or beaker with a lid or watch glass.[8]

  • Spotting Capillaries: Glass microcapillary tubes.[8]

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting ratio of 4:1 (v/v) is recommended for optimization.[9]

  • Visualization Agents:

    • Ultraviolet (UV) lamp (254 nm).[10]

    • Iodine (I₂) crystals in a sealed chamber.[11][12]

    • Potassium permanganate (KMnO₄) stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water).

  • General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencil, heat gun.

Procedure

1. Preparation of the TLC Developing Chamber

  • Pour the chosen mobile phase (e.g., 4:1 n-hexane:ethyl acetate) into the developing chamber to a depth of approximately 0.5 cm.[13]

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber atmosphere with solvent vapors, ensuring better resolution and reproducible Rf values.

  • Cover the chamber and allow it to equilibrate for at least 5-10 minutes before use.

2. Preparation of the TLC Plate

  • Using a pencil, gently draw a light line (the origin or baseline) across the TLC plate, about 1 cm from the bottom edge.[13] Never use a pen, as the ink may separate and interfere with the chromatogram.

  • Mark three small, equidistant points on the baseline for spotting the samples. Label them 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).

3. Spotting the TLC Plate

  • Prepare Samples for Spotting: Dilute all samples to be spotted (standards and reaction aliquots) in a volatile solvent like ethyl acetate or dichloromethane to avoid large, diffuse spots.[13]

  • Lane 1 (SM): Using a capillary tube, apply a small spot of the diluted starting material (isobutyric acid) onto the first mark.

  • Lane 2 (CO - Co-spot): Apply a small spot of the starting material (isobutyric acid) on the central mark. Then, carefully spot the reaction mixture directly on top of the starting material spot. This co-spot lane helps to unambiguously identify the starting material spot in the reaction mixture lane.[5]

  • Lane 3 (RXN): At desired time intervals (e.g., T=0, 30 min, 60 min, etc.), withdraw a tiny aliquot of the reaction mixture using a capillary tube.[5] Spot this aliquot on the third mark.

  • Ensure all spots are small and concentrated by applying the sample carefully and allowing the solvent to evaporate completely between applications.

4. Development of the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline with the spots is above the solvent level.[6]

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[6]

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[13]

  • Immediately mark the position of the solvent front with a pencil.[6]

5. Visualization Since the reactants and product are colorless, a visualization method is required.[10]

  • UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm).[10] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[10] Circle any visible spots with a pencil. This method may not be effective for all compounds in this reaction.

  • Iodine Chamber (Non-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine.[14] Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[12] Remove the plate and circle the spots, as they will fade over time.[14]

  • Potassium Permanganate Stain (Destructive): Dip the plate quickly into the KMnO₄ stain solution using forceps.[14] The n-propanol (an alcohol) and any unreacted isobutyric acid will react with the permanganate, appearing as yellow-brown spots on a purple background. The plate may be gently heated with a heat gun to accelerate color development.[14] The ester product is less reactive and may appear as a faint spot or a "hole" in the background color.

6. Analysis and Interpretation

  • Calculate Rf Values: The Retention Factor (Rf) is a ratio that helps identify compounds. It is calculated for each spot using the following formula:[9]

    • Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

  • Monitor Reaction Progress:

    • At T=0, you should primarily see a spot corresponding to the starting materials (isobutyric acid and n-propanol) at a low Rf.

    • As the reaction proceeds, the intensity of the starting material spot(s) in the 'RXN' lane will decrease.

    • Simultaneously, a new spot with a higher Rf value, corresponding to the less polar this compound product, will appear and intensify.[5]

    • The reaction is considered complete when the starting material spot (specifically the limiting reactant) is no longer visible in the 'RXN' lane.[5]

Data Presentation

The following table summarizes the expected TLC results for the synthesis of this compound using a 4:1 n-hexane:ethyl acetate mobile phase on a silica gel plate. Actual Rf values may vary depending on specific experimental conditions.

CompoundRoleExpected PolarityExpected Rf ValueVisualization Method(s)
Isobutyric AcidReactantHigh~0.1 - 0.2KMnO₄ Stain, Iodine
n-PropanolReactantMedium-High~0.2 - 0.3KMnO₄ Stain, Iodine
This compound Product Low ~0.6 - 0.7 Iodine, Faintly with KMnO₄ Stain (as a negative spot)

Visualizations

G reactant1 Isobutyric Acid arrow reactant1->arrow reactant2 n-Propanol reactant2->arrow product1 This compound product2 Water catalyst H+ (cat.) catalyst->arrow plus1 + plus1->arrow plus2 + arrow->product1 arrow->product2 arrow->plus2

Caption: Fischer esterification of isobutyric acid and n-propanol.

TLC_Workflow prep_chamber Prepare TLC Chamber (Solvent + Saturation) prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Samples (SM, Co-spot, Reaction Mixture) prep_plate->spotting develop Develop Plate (Elute in Chamber) spotting->develop visualize Visualize Spots (UV, Iodine, or Stain) develop->visualize analyze Analyze Results (Calculate Rf, Assess Progress) visualize->analyze

Caption: Experimental workflow for monitoring a reaction by TLC.

References

Application Note: Quantitative Analysis of Propyl Isobutyrate using Gas Chromatography-Mass Spectrometry with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isobutyrate is an ester commonly used as a flavoring agent in the food and beverage industry and may also be present as an intermediate or impurity in pharmaceutical manufacturing.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessment. This application note details a robust and reliable method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard. The use of an internal standard (IS) corrects for variations in sample injection volume, instrument response, and sample matrix effects, thereby improving the accuracy and precision of the results.[2]

This document provides a comprehensive protocol, including sample preparation, instrument parameters, and method validation guidelines, to ensure accurate and reproducible quantification of this compound in various matrices.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a non-native compound (the internal standard) to all samples, calibration standards, and quality control samples.[2] The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is then used to construct a calibration curve and quantify the analyte in unknown samples. An ideal internal standard should be chemically similar to the analyte, chromatographically resolved from the analyte and other matrix components, and not present in the original sample.[2] For the analysis of this compound, heptyl acetate is a suitable internal standard due to its similar chemical properties as an ester and its distinct retention time.

cluster_0 Principle of Internal Standard Method Analyte This compound (Unknown Concentration) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) (Known Concentration) IS->Ratio Sample Sample Matrix Sample->Ratio CalCurve Calibration Curve (Peak Area Ratio vs. Concentration Ratio) Ratio->CalCurve Quant Determine Analyte Concentration CalCurve->Quant

Figure 1: Logical relationship of the internal standard method.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Heptyl acetate (Internal Standard, ≥99% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Deionized water

  • Sample matrix (e.g., placebo formulation, food simulant)

Instrumentation
  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Autosampler

  • GC column: 5% phenyl methyl siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Analytical balance

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Accurately weigh approximately 25 mg of heptyl acetate and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the heptyl acetate primary stock solution 1:100 with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the this compound primary stock solution and a fixed volume of the internal standard working solution into the sample matrix extractant (e.g., dichloromethane). A typical concentration range would be 0.1 - 25 µg/mL for this compound, with a constant concentration of 5 µg/mL for heptyl acetate.

Sample Preparation
  • Accurately weigh a known amount of the sample (e.g., 1 g) into a centrifuge tube.

  • Add a precise volume of the internal standard working solution (e.g., 500 µL of 10 µg/mL heptyl acetate).

  • Add 5 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (dichloromethane layer) to a GC vial for analysis.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound Quantifier Ion: m/z 71

    • This compound Qualifier Ions: m/z 43, 89[1]

    • Heptyl Acetate Quantifier Ion: m/z 43

    • Heptyl Acetate Qualifier Ion: m/z 57, 84

cluster_1 Experimental Workflow Prep Sample Preparation (Weighing, Spiking IS, Extraction) Inject GC Injection Prep->Inject Sep Chromatographic Separation (GC Column) Inject->Sep Ion Ionization (Electron Impact) Sep->Ion Detect Mass Spectrometry (SIM Mode) Ion->Detect Data Data Analysis (Peak Integration, Quantification) Detect->Data

Figure 2: Workflow for the quantitative analysis of this compound.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[3] Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

Linearity is assessed by analyzing a series of calibration standards over the desired concentration range. The calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

Table 1: Illustrative Calibration Curve Data

Concentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Heptyl Acetate (IS)Peak Area Ratio (Analyte/IS)
0.115,230755,1000.020
0.576,500758,2000.101
1.0151,800753,9000.201
5.0759,300756,5001.004
10.01,525,000759,8002.007
25.03,805,000757,3005.024
Correlation Coefficient (r²) 0.9995
Accuracy

Accuracy is determined by performing recovery studies on a sample matrix spiked with known concentrations of this compound at low, medium, and high levels of the calibration range.

Table 2: Illustrative Accuracy (Recovery) Data

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low0.30.2996.7
Medium7.57.6101.3
High20.019.798.5
Average Recovery (%) 98.8
Precision

Precision is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple preparations of a sample at the same concentration.

Table 3: Illustrative Precision Data

ParameterConcentration (µg/mL)Measured Area Ratio (n=6)Mean Area RatioStandard DeviationRelative Standard Deviation (RSD, %)
Repeatability (Intra-day) 7.51.25, 1.28, 1.24, 1.26, 1.29, 1.251.2620.0191.5
Intermediate Precision (Inter-day) 7.51.27, 1.30, 1.25, 1.29, 1.26, 1.311.2800.0231.8

Conclusion

The GC-MS method utilizing heptyl acetate as an internal standard provides a reliable, accurate, and precise approach for the quantitative analysis of this compound. The detailed protocol and validation parameters presented in this application note offer a robust framework for implementation in quality control and research laboratories. The use of an internal standard is critical for minimizing analytical errors and ensuring the integrity of the quantitative data.

References

Troubleshooting & Optimization

How to increase the yield of propyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propyl Isobutyrate Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this compound. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of isobutyric acid with propanol. It is a reversible reaction, and strategies to drive the equilibrium towards the product are essential for achieving high yields.

Q2: Why is my this compound yield consistently low?

A2: Low yields in this compound synthesis are often due to the reversible nature of the Fischer esterification. The reaction reaches an equilibrium that may not favor the products. To increase the yield, it is crucial to apply Le Chatelier's principle. This can be achieved by using an excess of one of the reactants, typically the less expensive and more easily removable propanol, or by actively removing water as it is formed during the reaction. Inadequate catalysis or suboptimal reaction conditions can also contribute to low yields.

Q3: What are the ideal catalysts for this synthesis?

A3: Strong Brønsted acids are the most common catalysts for Fischer esterification. These include:

  • Sulfuric acid (H₂SO₄): A highly effective and common catalyst.

  • p-Toluenesulfonic acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid.

Lewis acids can also be used. For a more environmentally friendly approach, enzymatic catalysis using lipases is an effective alternative that operates under milder conditions.

Q4: Can I use a different method other than Fischer esterification?

A4: Yes, alternative methods exist, though they may be more expensive or involve more hazardous reagents. These include the reaction of propanol with isobutyryl chloride or isobutyric anhydride. These reactions are generally not reversible and can produce higher yields without the need for equilibrium control.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials

Low conversion of isobutyric acid and propanol is a primary cause of low this compound yield. The following steps can help you troubleshoot this issue.

Troubleshooting Workflow for Low Conversion

LowConversion Start Low this compound Yield (Low Conversion) CheckEquilibrium Is the reaction reaching equilibrium prematurely? Start->CheckEquilibrium CheckCatalyst Is the catalyst active and sufficient? CheckEquilibrium->CheckCatalyst No ShiftEquilibrium Shift Equilibrium: - Increase molar ratio of propanol - Remove water (Dean-Stark) CheckEquilibrium->ShiftEquilibrium Yes CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions No IncreaseCatalyst Optimize Catalyst: - Increase catalyst concentration - Use a stronger acid catalyst CheckCatalyst->IncreaseCatalyst Yes CheckPurity Are the reactants pure? CheckConditions->CheckPurity No OptimizeConditions Optimize Conditions: - Increase reaction temperature (reflux) - Increase reaction time CheckConditions->OptimizeConditions Yes PurifyReactants Purify Reactants: - Distill propanol - Recrystallize/distill isobutyric acid CheckPurity->PurifyReactants Yes Success Improved Yield CheckPurity->Success No, further investigation needed ShiftEquilibrium->Success IncreaseCatalyst->Success OptimizeConditions->Success PurifyReactants->Success

Caption: Troubleshooting workflow for addressing low conversion in this compound synthesis.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of similar esterification reactions. This data can be used as a guideline for optimizing your this compound synthesis.

Table 1: Effect of Molar Ratio of Alcohol to Acid on Ester Yield

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:1~65
3:1~85
5:1~90
10:1>95

Data extrapolated from studies on similar Fischer esterification reactions.

Table 2: Effect of Sulfuric Acid Catalyst Concentration on Propyl Propanoate Yield

Molar Ratio (Acid:Alcohol:Catalyst)Yield (%) after 210 min at 45°C
1:10:0.06~75
1:10:0.11~85
1:10:0.15~90
1:10:0.20~95

Based on data from the esterification of propanoic acid with 1-propanol.

Issue 2: Formation of Side Products

The presence of unexpected peaks in your GC or NMR analysis indicates the formation of side products, which can complicate purification and reduce the yield of this compound.

Common Side Reactions and Their Mitigation

  • Dipropyl ether formation: Under strong acidic conditions and high temperatures, propanol can undergo dehydration to form dipropyl ether.

    • Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst.

  • Propene formation: Dehydration of propanol can also lead to the formation of propene gas.

    • Mitigation: Maintain the reaction temperature at the reflux temperature of the mixture and avoid localized overheating.

  • Unreacted starting materials: Due to the reversible nature of the reaction, unreacted isobutyric acid and propanol will be present in the final mixture.

    • Mitigation: Follow the strategies to shift the equilibrium towards the products as outlined in the low conversion troubleshooting guide. A proper work-up procedure, including washing with a mild base (e.g., sodium bicarbonate solution), will remove unreacted isobutyric acid.

Experimental Protocols

Protocol 1: Fischer Esterification of Isobutyric Acid with Propanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst.

Experimental Workflow

FischerEsterificationWorkflow Start Start CombineReactants Combine Isobutyric Acid, Propanol, and Acid Catalyst in a Round-Bottom Flask Start->CombineReactants SetupReflux Set up for Reflux (with Dean-Stark trap if applicable) CombineReactants->SetupReflux HeatReaction Heat the Mixture to Reflux and Maintain for 2-4 hours SetupReflux->HeatReaction CoolReaction Cool the Reaction Mixture to Room Temperature HeatReaction->CoolReaction Workup Work-up: - Dilute with Ether - Wash with Water and NaHCO₃ solution - Dry with MgSO₄ CoolReaction->Workup Purify Purify by Distillation Workup->Purify Analyze Analyze Product by GC/NMR Purify->Analyze End End Analyze->End

Common side reactions in the synthesis of propyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of propyl isobutyrate. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this esterification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common Fischer esterification method.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (typically several hours). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Excess Alcohol: Use a significant excess of propanol to shift the equilibrium towards the product side.[1] - Water Removal: Employ a Dean-Stark apparatus to remove water as it is formed, which drives the equilibrium forward.[1]
Loss During Workup: this compound is volatile and can be lost during extraction and solvent removal.- Careful Extraction: Avoid vigorous shaking during liquid-liquid extraction to prevent emulsion formation. If an emulsion forms, adding a small amount of brine can help break it. - Controlled Evaporation: Use a rotary evaporator with controlled temperature and pressure to remove the extraction solvent. Avoid excessive heat.
Presence of a Low-Boiling Point Impurity Formation of Propene: Acid-catalyzed dehydration of propanol, especially at higher temperatures.[2]- Control Reaction Temperature: Maintain the reaction temperature below 140°C. Higher temperatures favor the elimination reaction that forms propene.
Presence of a High-Boiling Point Impurity Formation of Dipropyl Ether: Acid-catalyzed condensation of two propanol molecules. This is also favored by higher temperatures.- Optimize Temperature: Keep the reaction temperature at the optimal level for esterification without promoting ether formation (generally around 100-120°C). - Use Stoichiometric Amounts of Acid: While an acid catalyst is necessary, a large excess can promote the dehydration and ether formation side reactions.
Presence of Unreacted Isobutyric Acid Insufficient Catalyst: The reaction rate is too slow without adequate acid catalysis.- Ensure Sufficient Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Incomplete Reaction: As mentioned above, the reaction may not have reached equilibrium.- Refer to the solutions for "Low Yield of this compound" due to incomplete reaction.
Presence of Unreacted Propanol Insufficient Isobutyric Acid: The stoichiometry of the reactants was not appropriate.- Check Stoichiometry: Ensure the molar ratio of isobutyric acid to propanol is appropriate. While an excess of propanol is often used to drive the reaction, a significant deficiency of isobutyric acid will leave unreacted propanol.
Inefficient Purification: Propanol may not have been fully removed during the workup.- Thorough Washing: Wash the organic layer with water or brine to remove excess propanol. - Careful Distillation: If purifying by distillation, ensure the fractional distillation is efficient enough to separate the this compound from any remaining propanol.
Formation of an Emulsion During Workup Soap Formation: If a basic wash (like sodium bicarbonate) is used to neutralize the acid catalyst, residual isobutyric acid can form a salt that acts as a soap.- Neutralize Carefully: Add the basic solution slowly and with gentle mixing. - Brine Wash: After the basic wash, perform a wash with a saturated sodium chloride solution (brine) to help break the emulsion and reduce the solubility of organic compounds in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via Fischer esterification?

A1: The two most prevalent side reactions are the acid-catalyzed dehydration of 1-propanol to form propene and the acid-catalyzed condensation of two molecules of 1-propanol to yield dipropyl ether. Both of these side reactions are promoted by high temperatures and high concentrations of the acid catalyst.

Q2: How can I minimize the formation of these side products?

A2: To minimize the formation of propene and dipropyl ether, it is crucial to carefully control the reaction temperature, keeping it high enough to facilitate the esterification but below the threshold that significantly favors the side reactions (ideally below 140°C). Using a moderate amount of the acid catalyst is also recommended. Removing water as it is formed using a Dean-Stark apparatus can help to drive the desired esterification reaction to completion at a lower temperature, further reducing the likelihood of side product formation.

Q3: What is the role of the acid catalyst in this reaction?

A3: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, plays a crucial role in protonating the carbonyl oxygen of the isobutyric acid.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the propanol. The catalyst is regenerated at the end of the reaction.

Q4: Can I use a different method to synthesize this compound to avoid these side reactions?

A4: Yes, other methods can be employed. For instance, you could convert isobutyric acid to its acid chloride (isobutyroyl chloride) and then react it with propanol. This reaction is generally faster and not reversible, avoiding the equilibrium limitations of the Fischer esterification. However, this method involves the use of more hazardous reagents like thionyl chloride to prepare the acid chloride. Another alternative is the Steglich esterification, which uses coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under milder conditions.

Q5: How can I effectively purify the final product?

A5: The purification of this compound typically involves a multi-step workup. First, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted isobutyric acid. This is followed by a wash with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Finally, the this compound can be purified by fractional distillation to separate it from any remaining starting materials and high-boiling point side products like dipropyl ether.

Data Presentation

Reaction Parameter Effect on this compound Yield Effect on Propene Formation Effect on Dipropyl Ether Formation
Temperature Increases up to an optimal point, then may decrease due to side reactions.Significantly increases with higher temperatures (especially >140°C).Increases with higher temperatures.
Catalyst Concentration Increases up to a certain point, then plateaus.Increases with higher catalyst concentration.Increases with higher catalyst concentration.
Molar Ratio (Propanol:Isobutyric Acid) Increases with a higher excess of propanol.Generally less affected by molar ratio compared to temperature and catalyst concentration.May slightly increase with a very large excess of propanol.
Water Removal Significantly increases the yield by shifting the equilibrium.Can be indirectly beneficial by allowing the reaction to proceed at a lower temperature.Can be indirectly beneficial by allowing the reaction to proceed at a lower temperature.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.

Materials:

  • Isobutyric acid

  • 1-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus (for purification)

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add isobutyric acid (1.0 mol), 1-propanol (2.0 mol, 2-fold excess), toluene (approximately 50 mL), and a few boiling chips.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 mol, 10 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap. Continue the reflux until the theoretical amount of water (1.0 mol) has been collected, or until water is no longer being collected. This typically takes 2-4 hours.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid and any unreacted isobutyric acid. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (2 x 50 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, dry round-bottom flask and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 135-137°C.

Visualizations

Fischer_Esterification_Pathway Reactants Isobutyric Acid + Propanol Protonation Protonation of Carbonyl Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Propanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation -H2O Product This compound Deprotonation->Product -H+

Caption: Main reaction pathway for the Fischer esterification of this compound.

Side_Reactions Propanol 1-Propanol Dehydration Dehydration Propanol->Dehydration H+, High Temp Ether_Formation Ether Formation Propanol->Ether_Formation H+, High Temp + Propanol Propene Propene Dehydration->Propene Dipropyl_Ether Dipropyl Ether Ether_Formation->Dipropyl_Ether

Caption: Common side reactions involving 1-propanol under acidic conditions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze Unreacted_SM High Levels of Unreacted Starting Materials? Analyze->Unreacted_SM Increase_Time_Temp Increase Reaction Time or Use Water Removal Unreacted_SM->Increase_Time_Temp Yes Side_Products Presence of Side Products? Unreacted_SM->Side_Products No End Optimized Synthesis Increase_Time_Temp->End Check_Stoichiometry Check Reactant Stoichiometry Check_Stoichiometry->End Low_BP_Impurity Low Boiling Point Impurity (e.g., Propene) Side_Products->Low_BP_Impurity Yes Purification_Issue Review Purification Protocol Side_Products->Purification_Issue No High_BP_Impurity High Boiling Point Impurity (e.g., Dipropyl Ether) Low_BP_Impurity->High_BP_Impurity No Lower_Temp Lower Reaction Temperature Low_BP_Impurity->Lower_Temp Yes High_BP_Impurity->Lower_Temp Yes Optimize_Catalyst Optimize Catalyst Concentration High_BP_Impurity->Optimize_Catalyst Also consider Lower_Temp->End Optimize_Catalyst->End Purification_Issue->End

Caption: A troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Purification of Products from Unreacted Isobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted isobutyric acid from product mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to assist in your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted isobutyric acid?

A1: The most common and effective methods for removing unreacted isobutyric acid leverage its acidic nature and physical properties. These include:

  • Liquid-Liquid Extraction: This is often the first and most effective method. It involves washing the organic product mixture with an aqueous solution. Using a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) is particularly effective as it converts the isobutyric acid into its water-soluble salt, which is then extracted into the aqueous layer.[1][2]

  • Distillation: Fractional distillation is suitable for separating isobutyric acid from products with a significantly different boiling point.[3][4] This method is most effective when the boiling point difference is at least 20-30 °C.

  • Chromatography: Both normal-phase and reversed-phase chromatography can be employed for purification. Normal-phase chromatography is useful when the desired product is nonpolar, while reversed-phase chromatography is a good option for more polar products.[5][6][7]

Q2: When should I choose one method over another?

A2: The choice of method depends on several factors, including the properties of your desired product, the scale of your reaction, and the required purity.

  • Choose liquid-liquid extraction for a quick and efficient removal of the bulk of the isobutyric acid, especially when your product is not water-soluble and stable to basic conditions.

  • Opt for fractional distillation when your product has a significantly different boiling point from isobutyric acid (boiling point: 153-154 °C) and is thermally stable.[3] It is particularly useful for large-scale purifications.

  • Use chromatography for high-purity requirements, for small-scale purifications, or when other methods are ineffective due to similar boiling points or solubilities.[7]

Q3: How can I confirm that the isobutyric acid has been successfully removed?

A3: Several analytical techniques can be used to confirm the absence of isobutyric acid in your final product:

  • Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess the presence of isobutyric acid. A spot corresponding to the Rf of isobutyric acid should be absent in the purified product lane.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the purity of your product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peaks of isobutyric acid in the 1H NMR spectrum should be absent in the final product.

Troubleshooting Guides

Liquid-Liquid Extraction

Problem: An emulsion has formed between the organic and aqueous layers, and they are not separating.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if surfactants or finely divided solids are present.[8]

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[8]

    • Break the Emulsion:

      • Add a small amount of a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8]

      • For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.

      • If the problem persists, centrifugation of the mixture can force the layers to separate.[8]

Problem: My product seems to be extracting into the aqueous layer along with the isobutyric acid.

  • Cause: Your product may have some solubility in the aqueous phase, especially if it is polar.

  • Solution:

    • Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Use a Less Polar Solvent: If possible, use a less polar organic solvent for the extraction.

    • Salting Out: Add a salt (like NaCl) to the aqueous layer to decrease the solubility of your organic product in it.

Fractional Distillation

Problem: I am not getting a good separation between isobutyric acid and my product.

  • Cause: The boiling points of your product and isobutyric acid may be too close (less than 20-30 °C difference) for effective separation by simple or fractional distillation.[9] An azeotrope may also have formed.

  • Solution:

    • Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column, or a packed column with Raschig rings or metal sponges).[10]

    • Optimize Distillation Rate: Distill at a slow and steady rate to allow for proper equilibrium to be established in the column.[10]

    • Consider Azeotropic Distillation: If an azeotrope is suspected, adding an entrainer that forms a new, lower-boiling azeotrope with one of the components can help in separation.

Problem: The distillation is proceeding very slowly, or the vapor is not reaching the condenser.

  • Cause: Insufficient heating or heat loss from the distillation column.

  • Solution:

    • Increase Heat: Gradually increase the temperature of the heating mantle.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[11]

Chromatography

Problem: My compound is not separating from isobutyric acid on the column.

  • Cause: The chosen stationary phase and mobile phase are not providing adequate selectivity for the separation.

  • Solution:

    • Optimize the Mobile Phase:

      • Normal-Phase: If using a polar stationary phase like silica gel, try varying the polarity of the non-polar mobile phase (e.g., by changing the ratio of hexane to ethyl acetate).

      • Reversed-Phase: If using a non-polar stationary phase like C18, adjust the composition of the polar mobile phase (e.g., the ratio of water to acetonitrile or methanol). Adding a small amount of an acid (like formic acid or trifluoroacetic acid) to the mobile phase can improve the peak shape of the isobutyric acid.[12]

    • Change the Stationary Phase: If optimizing the mobile phase is not successful, a different type of column with a different stationary phase may be necessary.

Problem: The isobutyric acid is tailing on my HPLC column.

  • Cause: This is common for carboxylic acids on reversed-phase columns due to interactions with residual silanol groups on the silica-based stationary phase.

  • Solution:

    • Lower the pH of the Mobile Phase: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will protonate the isobutyric acid, making it less polar and reducing its interaction with the stationary phase, resulting in a sharper peak.[12]

Data Presentation

Table 1: Comparison of Common Methods for Removing Unreacted Isobutyric Acid
MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (Basic Wash) Partitioning based on differential solubility and acid-base chemistry. Isobutyric acid is converted to its water-soluble salt.Fast, simple, and effective for removing large quantities.May not be suitable for base-sensitive products. Emulsion formation can be an issue.Initial bulk removal of isobutyric acid from a water-insoluble product.
Fractional Distillation Separation based on differences in boiling points.Good for large-scale purifications. Can yield high-purity product.Requires a significant boiling point difference (>20-30 °C). Product must be thermally stable. Azeotrope formation can complicate separation.Purification of thermally stable products with boiling points significantly different from isobutyric acid.
Normal-Phase Chromatography Adsorption chromatography where polar compounds are retained on a polar stationary phase.High-resolution separation. Can handle a wide range of compound polarities.Requires non-polar, often flammable, solvents. Can be time-consuming and costly for large scales.High-purity purification of non-polar to moderately polar products.
Reversed-Phase Chromatography Partitioning chromatography where non-polar compounds are retained on a non-polar stationary phase.High-resolution separation. Uses more environmentally friendly aqueous mobile phases.Can be costly for large-scale purifications. Acidic compounds may exhibit poor peak shape without mobile phase modifiers.High-purity purification of polar to moderately non-polar products.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with a Basic Wash

This protocol describes the removal of unreacted isobutyric acid from a solution of a non-polar to moderately polar organic product in a water-immiscible solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

Materials:

  • Crude product mixture containing unreacted isobutyric acid dissolved in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (NaCl) solution (brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Filter paper and funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the carbon dioxide gas that is evolved. Caution: Do not shake vigorously to avoid emulsion formation.

  • Allow the layers to separate. The top layer is typically the organic layer (depending on the solvent density), and the bottom layer is the aqueous layer.

  • Drain the lower aqueous layer into a flask.

  • Repeat the wash with saturated sodium bicarbonate solution (steps 2-5) one to two more times.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Allow the layers to separate and drain the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to dry it. Swirl the flask and add more drying agent until it no longer clumps together.

  • Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Fractional Distillation

This protocol provides a general procedure for separating a product from unreacted isobutyric acid by fractional distillation. This method is suitable when the product's boiling point is at least 20-30 °C different from that of isobutyric acid (153-154 °C).

Materials:

  • Crude product mixture containing unreacted isobutyric acid.

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, thermometer, condenser, and receiving flasks).

  • Heating mantle.

  • Boiling chips or a magnetic stir bar.

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

  • Place the crude product mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. A temperature gradient should establish along the column.

  • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the lower-boiling component as it distills.

  • Collect the first fraction, which will be enriched in the lower-boiling component.

  • Once the first component has distilled, the temperature at the distillation head will either drop (if heating is insufficient) or begin to rise to the boiling point of the next component.

  • Change the receiving flask to collect any intermediate fractions.

  • As the temperature stabilizes at the boiling point of the desired product, collect this fraction in a clean receiving flask.

  • Stop the distillation before the distilling flask runs dry.

Protocol 3: Reversed-Phase HPLC Purification

This protocol outlines a general method for the purification of a moderately polar product from isobutyric acid using reversed-phase HPLC.

Materials:

  • Crude product mixture.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • HPLC-grade water.

  • HPLC-grade acetonitrile or methanol.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Sample vials.

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% TFA or formic acid in water. Mobile Phase B: 0.1% TFA or formic acid in acetonitrile or methanol.

  • Sample Preparation: Dissolve a small amount of the crude product mixture in a suitable solvent (ideally the initial mobile phase composition) and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Method Development (Analytical Scale):

    • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small volume of the prepared sample.

    • Run a linear gradient from low to high organic content (e.g., 5% B to 95% B over 20-30 minutes).

    • Monitor the separation at a suitable wavelength.

    • Identify the peaks corresponding to your product and isobutyric acid.

  • Method Optimization: Adjust the gradient slope and/or the mobile phase composition to achieve baseline separation between the product and isobutyric acid.

  • Scale-Up to Preparative Chromatography:

    • Use a larger preparative C18 column with the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Run the optimized gradient method.

    • Collect the fractions corresponding to the elution of your purified product.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified product.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction start Crude Product in Organic Solvent wash_bicarb Wash with Saturated NaHCO3 Solution start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_water Wash with Deionized Water separate1->wash_water separate2 Separate Layers wash_water->separate2 wash_brine Wash with Brine separate2->wash_brine separate3 Separate Layers wash_brine->separate3 dry Dry with Na2SO4 or MgSO4 separate3->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Workflow for removing isobutyric acid by liquid-liquid extraction.

logical_relationship cluster_decision Method Selection Guide start Start: Crude Product Mixture boiling_point Significant Boiling Point Difference? start->boiling_point thermal_stability Product Thermally Stable? boiling_point->thermal_stability Yes base_stability Product Base Stable? boiling_point->base_stability No thermal_stability->base_stability No distillation Fractional Distillation thermal_stability->distillation Yes high_purity High Purity Required? base_stability->high_purity No extraction Liquid-Liquid Extraction base_stability->extraction Yes high_purity->start No (Consider if purity is sufficient) chromatography Chromatography high_purity->chromatography Yes extraction->high_purity

Decision tree for selecting a purification method.

Safety Precautions

Handling Isobutyric Acid:

  • Isobutyric acid is corrosive and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

  • In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes.[13]

  • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]

Handling Bases:

  • Solutions of sodium hydroxide and other strong bases are corrosive. Handle them with care and wear appropriate PPE.

  • When neutralizing isobutyric acid with a strong base, the reaction can be exothermic. Add the base slowly and cool the mixture if necessary.

General Safety:

  • Always be aware of the hazards of all chemicals used in your experiment by consulting their Safety Data Sheets (SDS).

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[14]

References

Technical Support Center: Optimizing Fischer Esterification of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of propyl isobutyrate via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer esterification reaction for producing this compound?

A1: The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (n-propanol) to form an ester (this compound) and water.[1][2] The reaction is reversible, and its equilibrium must be shifted towards the products to achieve a high yield.[1][3]

Q2: What are the common catalysts used for this reaction?

A2: Strong Brønsted acids are typically used as catalysts. The most common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] Lewis acids can also be employed.

Q3: How can the yield of this compound be maximized?

A3: To maximize the yield, the reaction equilibrium needs to be shifted to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, in this case, n-propanol, is used in excess to drive the reaction forward.[3][4]

  • Removing water as it forms: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the ester. This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1][3]

Q4: What are the typical reaction times and temperatures?

A4: Reaction times can vary from a few hours to over 20 hours, depending on the scale and specific conditions.[1] The reaction is typically conducted at the reflux temperature of the alcohol or a solvent if one is used.[1]

Q5: What are the physical properties of this compound?

A5: this compound is a colorless liquid with a fruity odor, often described as being reminiscent of rum or pineapple.[5] It has limited solubility in water but is soluble in organic solvents like ether and chloroform.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have reached equilibrium or was not run for a sufficient amount of time.[6] 2. Equilibrium not sufficiently shifted: The ratio of reactants may be suboptimal, or water was not effectively removed.[3] 3. Loss of product during workup: The ester may be lost during extraction or purification steps.1. Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] 2. Increase the excess of n-propanol: A larger excess of the alcohol can help drive the reaction to completion. Consider using a Dean-Stark apparatus to remove water azeotropically.[1][3] 3. Careful workup: Ensure complete extraction by performing multiple extractions with a suitable organic solvent. Be cautious during distillation to avoid loss of the volatile product.
Presence of Unreacted Isobutyric Acid in Product 1. Incomplete reaction. 2. Ineffective neutralization during workup: The amount of base used to wash the organic layer may have been insufficient to remove all the unreacted carboxylic acid.1. See "Low Yield" solutions. 2. Thorough washing: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution. Perform multiple washes to ensure complete removal of the acid.[1][2]
Presence of Unreacted n-Propanol in Product 1. Large excess of alcohol used. 2. Inefficient removal after reaction: The boiling point of n-propanol is relatively close to that of this compound, which can make separation by simple distillation challenging.1. Water wash: Perform several washes with water or brine to remove the excess water-soluble propanol from the organic layer. 2. Fractional distillation: Use fractional distillation for the final purification step to achieve a better separation of the product from the unreacted alcohol.
Dark Brown or Tarry Reaction Mixture 1. Decomposition of starting materials or product: This can occur at excessively high temperatures or with prolonged reaction times in the presence of a strong acid catalyst.1. Optimize reaction temperature and time: Avoid excessive heating and monitor the reaction to stop it once completion is reached. 2. Use a milder catalyst: Consider using a less aggressive catalyst if decomposition is a persistent issue.

Data Presentation

Table 1: Representative Reaction Conditions for Fischer Esterification of this compound

ParameterCondition 1Condition 2Condition 3
Isobutyric Acid : n-Propanol (molar ratio) 1 : 31 : 51 : 2
Catalyst H₂SO₄p-TsOHH₂SO₄
Catalyst Loading (mol% relative to carboxylic acid) 5 mol%10 mol%3 mol%
Temperature (°C) Reflux (~97°C)Reflux (~110°C with Toluene)80°C
Reaction Time (hours) 4 - 68 - 12 (with Dean-Stark)6 - 8
Workup NaHCO₃ wash, water wash, dryingNaHCO₃ wash, water wash, dryingNaHCO₃ wash, water wash, drying
Purification Simple DistillationFractional DistillationFractional Distillation
Expected Yield ModerateHighModerate

Disclaimer: The data in this table are representative values based on general Fischer esterification procedures and may require further optimization for the specific synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a representative procedure for the Fischer esterification of isobutyric acid with n-propanol.

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 eq) and n-propanol (3.0 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol% relative to the isobutyric acid) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of n-propanol (~97°C). Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with water to remove the excess n-propanol.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted isobutyric acid and the sulfuric acid catalyst. Repeat this wash until no more CO₂ gas evolves.

    • Wash the organic layer with brine to remove any remaining water-soluble components.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by simple or fractional distillation to obtain the final product.

Mandatory Visualizations

Experimental_Workflow Reactants Isobutyric Acid + n-Propanol + H₂SO₄ Catalyst Reaction Reflux (4-6 hours) Reactants->Reaction Workup Cool & Dilute with Ether Reaction->Workup Wash1 Wash with H₂O Workup->Wash1 Wash2 Wash with NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry over Na₂SO₄ Wash3->Drying SolventRemoval Rotary Evaporation Drying->SolventRemoval Purification Distillation SolventRemoval->Purification Product Pure Propyl Isobutyrate Purification->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield? CheckReactionTime Increase Reaction Time & Monitor by TLC Start->CheckReactionTime Yes CheckReactantRatio Increase Excess of n-Propanol Start->CheckReactantRatio Yes CheckWaterRemoval Use Dean-Stark Apparatus Start->CheckWaterRemoval Yes ImpureProduct Impure Product? Start->ImpureProduct No ImprovedYield Yield Improved CheckReactionTime->ImprovedYield CheckReactantRatio->ImprovedYield CheckWaterRemoval->ImprovedYield AcidImpurity Acid Impurity? ImpureProduct->AcidImpurity Yes AlcoholImpurity Alcohol Impurity? ImpureProduct->AlcoholImpurity Yes ThoroughWash Thorough NaHCO₃ Wash AcidImpurity->ThoroughWash Yes FractionalDistillation Perform Fractional Distillation AlcoholImpurity->FractionalDistillation Yes PureProduct Product Purified ThoroughWash->PureProduct FractionalDistillation->PureProduct

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting low conversion rates in propyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of propyl isobutyrate.

Troubleshooting Guide

Low conversion rates in this compound synthesis can be attributed to several factors, from reaction equilibrium to catalyst efficiency. This guide provides a systematic approach to identifying and resolving these common issues.

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in Fischer esterification, the primary method for synthesizing this compound from isobutyric acid and propanol, are often due to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the final product yield.[1][2] Other significant factors include:

  • Presence of Water: Water in the reaction mixture, either from reagents or formed during the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus reducing the yield.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction. If the temperature is too low, the reaction may proceed too slowly to achieve a high conversion within a practical timeframe. Conversely, excessively high temperatures can lead to side reactions like the dehydration of propanol to form dipropyl ether.[1]

  • Improper Molar Ratio of Reactants: The stoichiometry of the reactants plays a crucial role in shifting the reaction equilibrium.

  • Ineffective Catalyst: The acid catalyst may be inactive or used in insufficient quantities.[1]

  • Loss of Product During Workup and Purification: Significant amounts of the product can be lost during extraction and distillation steps.[1]

Q2: How can I improve the conversion rate by managing the reaction equilibrium?

To drive the equilibrium towards the formation of this compound, you can employ Le Chatelier's principle in the following ways:

  • Use an Excess of One Reactant: Using a large excess of either propanol or isobutyric acid can shift the equilibrium to favor the product.[2] Typically, the less expensive reactant, in this case, propanol, is used in excess.[2]

  • Remove Water as it Forms: This is a highly effective method to prevent the reverse reaction.[1][2] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[1][2]

    • Using a Dehydrating Agent: Adding molecular sieves or using concentrated sulfuric acid, which also acts as a dehydrating agent.[3]

Q3: What is the optimal temperature for this compound synthesis?

The optimal temperature for esterification is a balance between reaction rate and the prevention of side reactions. Generally, heating the reaction mixture to a gentle reflux is recommended.[1] For the synthesis of similar esters, temperatures around 60-110°C are typical.[4] One study on the synthesis of n-propyl propanoate found that increasing the temperature from 35°C to 65°C significantly increased the reaction rate and yield.[5]

Q4: How does the molar ratio of isobutyric acid to propanol affect the yield?

Increasing the molar ratio of the alcohol to the carboxylic acid generally increases the conversion of the acid to the ester.[5] For the esterification of propanoic acid with 1-propanol, increasing the molar ratio of alcohol to acid from 2.5:1 to 10:1 resulted in a higher reaction rate and yield.[5] A study on the esterification of acetic acid with ethanol demonstrated that a 10-fold excess of alcohol could increase the yield to 97%.[2]

Q5: What are the best catalysts for this synthesis, and how much should I use?

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] The amount of catalyst is crucial; typically, 1-2% of the mass of the carboxylic acid is sufficient.[1] Increasing the catalyst concentration can increase the reaction rate, but excessive amounts can lead to side reactions and complicate the purification process.[6]

Q6: I suspect my catalyst is no longer active. How can I address this?

Catalyst deactivation can occur if the catalyst is old or has been exposed to moisture. Ensure you are using a fresh, anhydrous acid catalyst. If you suspect your catalyst is the issue, try a fresh batch.

Q7: What side reactions should I be aware of that could lower my yield?

Besides the reverse hydrolysis reaction, other potential side reactions include:

  • Dehydration of Propanol: At high temperatures in the presence of a strong acid, propanol can dehydrate to form dipropyl ether.[1]

  • Formation of other by-products: Depending on the purity of the starting materials, other side reactions may occur.

Q8: How can I minimize product loss during the workup and purification steps?

Significant product loss can occur during the workup. To minimize this:

  • Efficient Extraction: Perform multiple extractions (3-4 times) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure all the ester is recovered from the aqueous layer.[1]

  • Careful Washing: When neutralizing the excess acid with a base like sodium bicarbonate, be cautious to avoid vigorous gas evolution that can lead to loss of material.

  • Purification Method: Vacuum distillation is often preferred for purifying esters to avoid decomposition at high temperatures.[1]

Data Presentation

The following tables summarize the effect of different reaction parameters on the conversion rate of similar esterification reactions. Disclaimer: The following data is for the synthesis of n-propyl propanoate and serves as an illustrative example of expected trends for this compound synthesis.

Table 1: Effect of Molar Ratio of 1-Propanol to Propanoic Acid on Ester Yield [5]

Molar Ratio (Alcohol:Acid)Reaction Time (min)Temperature (°C)Ester Yield (%)
2.5:121045~85
5:121045~90
10:121045~95

Table 2: Effect of Catalyst (H₂SO₄) Concentration on n-Propyl Propanoate Yield [5]

Molar Ratio (Catalyst:Acid)Reaction Time (min)Temperature (°C)Molar Ratio (Alcohol:Acid)Ester Yield (%)
0.06:12104510:1~92
0.11:12104510:1~94
0.15:12104510:1~95
0.20:12104510:1~96

Table 3: Effect of Temperature on n-Propyl Propanoate Yield [5]

Temperature (°C)Reaction Time (min)Molar Ratio (Alcohol:Acid)Molar Ratio (Catalyst:Acid)Ester Yield (%)
3521010:10.20:183.7
4521010:10.20:1~96
5521010:10.20:1~96.5
6521010:10.20:196.9

Experimental Protocols

Detailed Protocol for this compound Synthesis via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[1]

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add isobutyric acid and an excess of n-propanol (e.g., a 3:1 to 10:1 molar ratio of alcohol to acid).

  • Catalyst Addition:

    • Slowly and carefully add the acid catalyst (e.g., 1-2% of the mass of isobutyric acid) to the stirred mixture.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath.

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of propanol was used, remove most of it using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Conversion Rate Observed check_equilibrium Issue: Unfavorable Equilibrium? start->check_equilibrium check_conditions Issue: Suboptimal Reaction Conditions? check_equilibrium->check_conditions No solution_equilibrium Solution: - Use excess propanol - Remove water (Dean-Stark/drying agent) check_equilibrium->solution_equilibrium Yes check_catalyst Issue: Ineffective Catalyst? check_conditions->check_catalyst No solution_conditions Solution: - Optimize temperature (reflux) - Adjust molar ratio (excess alcohol) check_conditions->solution_conditions Yes check_workup Issue: Product Loss During Workup? check_catalyst->check_workup No solution_catalyst Solution: - Use fresh, anhydrous catalyst - Optimize catalyst concentration check_catalyst->solution_catalyst Yes solution_workup Solution: - Perform multiple extractions - Use vacuum distillation for purification check_workup->solution_workup Yes end_node Conversion Rate Improved check_workup->end_node No solution_equilibrium->check_conditions solution_conditions->check_catalyst solution_catalyst->check_workup solution_workup->end_node

Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_conditions Conditions Isobutyric Acid Isobutyric Acid Tetrahedral Intermediate Tetrahedral Intermediate Isobutyric Acid->Tetrahedral Intermediate Propanol Propanol Propanol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Tetrahedral Intermediate Heat Heat Heat->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Water Water Tetrahedral Intermediate->Water This compound->Tetrahedral Intermediate Hydrolysis Water->Tetrahedral Intermediate

Caption: Simplified signaling pathway of Fischer esterification for this compound synthesis.

Frequently Asked Questions (FAQs)

Q9: Can I use a different alcohol for this synthesis?

Yes, other primary or secondary alcohols can be used to synthesize different isobutyrate esters. However, tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.

Q10: Is it necessary to purify the starting materials?

Using pure starting materials is essential for achieving high yields and preventing side reactions. Impurities in the isobutyric acid or propanol can interfere with the reaction or contaminate the final product.

Q11: How do I know when the reaction is complete?

The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting materials and the appearance of the product spot/peak will indicate the reaction's progress.

Q12: What is the odor of this compound?

This compound has a fruity odor, often described as being similar to pineapple or rum.

Q13: Can I scale up this reaction?

Yes, this reaction can be scaled up. However, when scaling up, it is important to ensure efficient stirring and heat transfer. The removal of water also becomes more critical on a larger scale.

Q14: Are there alternative methods for synthesizing this compound?

Other methods include the reaction of isobutyryl chloride or isobutyric anhydride with propanol. These reactions are generally faster and not reversible but involve more expensive and moisture-sensitive reagents.[7]

References

Technical Support Center: Propyl Isobutyrate Impurity Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propyl isobutyrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a this compound sample?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage.[1] Common types include:

  • Unreacted Starting Materials: Isobutyric acid and n-propanol.

  • Isomeric Esters: Isothis compound or propyl n-butyrate, arising from isomeric impurities in the starting alcohol or carboxylic acid.

  • Related Esters: Formation of esters from other alcohols or acids present in trace amounts, such as methyl 2-bromo isobutyrate or ethyl 2-bromo isobutyrate if related starting materials are used in synthesis.[2]

  • Side-Reaction Products: Dipropyl ether (from dehydration of n-propanol) or isobutyric anhydride.

  • Residual Solvents: Solvents used during synthesis or purification processes.

  • Degradation Products: Compounds formed during storage, especially if exposed to moisture, heat, or light.

Q2: How can I interpret the mass spectrum to identify an unknown impurity?

A2: Mass spectrum interpretation involves several steps:

  • Identify the Molecular Ion (M+) Peak: This peak represents the intact molecule and gives you its molecular weight. For esters, this peak may be weak or absent.[3]

  • Look for Characteristic Fragments: Esters have predictable fragmentation patterns. Look for peaks corresponding to the loss of the alkoxy group (-OR) or the acyl group (-OCOR). For this compound, key fragments include m/z 89 (loss of -C3H7) and m/z 71 (the isobutyryl cation, [CH(CH₃)₂CO]⁺).[4]

  • Analyze Isotope Peaks: The M+1 and M+2 peaks can help determine the elemental formula.

  • Compare to a Library: Use a spectral library like NIST to match the fragmentation pattern of your unknown peak with known compounds.[5]

  • Consider the Context: Relate the potential structure to the likely impurities discussed in Q1.

Q3: What are the characteristic mass fragments for this compound?

A3: this compound (MW: 130.18 g/mol ) has a distinct fragmentation pattern under electron ionization (EI).[5] The most common fragments are useful for identification.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Intensity
43[CH(CH₃)₂]⁺High
71[C₄H₇O]⁺ (Isobutyryl cation)High
89[C₄H₉O₂]⁺ (Loss of propyl group)Medium
41[C₃H₅]⁺ (Allyl cation)Medium
27[C₂H₃]⁺Low
130 [C₇H₁₄O₂]⁺ (Molecular Ion) Very Low / Absent

Table 1: Common mass fragments of this compound observed in GC-MS analysis.[4][5]

Q4: My chromatogram shows significant peak tailing for the main this compound peak. What are the likely causes?

A4: Peak tailing can be caused by several factors:

  • Active Sites: Silanol groups in the injector liner, column, or packing material can interact with the analyte. Deactivated liners and columns are recommended.[6][7] You may need to replace the liner or trim the first few centimeters of the column.[6]

  • Column Overload: Injecting too much sample can saturate the column.[8] Try diluting your sample or increasing the split ratio.[6]

  • Inappropriate Temperatures: If the injector or column temperature is too low, it can lead to poor sample vaporization and band broadening.[6]

  • Contamination: Contamination in the injector or the front of the column can cause active sites.[9]

GC-MS Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of esters like this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks, often with a "tail" extending from the back or a "front" pushing from the beginning.

  • Possible Causes & Solutions:

    • Tailing:

      • Cause: Active sites in the inlet liner or column.[6]

      • Solution: Use a new, deactivated liner. Trim 10-15 cm from the front of the GC column.[6]

    • Fronting:

      • Cause: Column overload.[6]

      • Solution: Dilute the sample or increase the split ratio.[6]

      • Cause: Mismatch between sample solvent and stationary phase polarity.

      • Solution: Ensure the solvent is appropriate for the column phase.

Problem 2: Ghost Peaks or Baseline Instability

  • Symptom: Peaks appearing in blank runs, or a noisy/drifting baseline.[10]

  • Possible Causes & Solutions:

    • Cause: Contaminated syringe, solvent, or sample vials.[6]

    • Solution: Run a blank with a clean syringe and fresh, high-purity solvent. Use certified vials.[6]

    • Cause: Septum bleed from a degraded injector septum.[6]

    • Solution: Replace the septum with a high-quality, low-bleed version.[6]

    • Cause: Carrier gas contamination.[10]

    • Solution: Ensure gas traps and purifiers are functional and replace them if necessary. Check for leaks in the gas lines.[10]

    • Cause: Column bleed at high temperatures.

    • Solution: Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit.[9]

Problem 3: Shifting Retention Times

  • Symptom: The time it takes for a peak to elute changes between injections.

  • Possible Causes & Solutions:

    • Cause: Leaks in the system, particularly at the injector septum or column fittings.[6]

    • Solution: Check for leaks using an electronic leak detector and tighten fittings as needed. Replace the septum.[7]

    • Cause: Inconsistent carrier gas flow rate.[6]

    • Solution: Check the gas regulator and flow controllers. Ensure the gas cylinder has adequate pressure.[6]

    • Cause: Changes to the column (e.g., trimming the front) without adjusting the method.

    • Solution: After column maintenance, perform a retention time update with a standard.

    • Cause: Column contamination or degradation.[6]

    • Solution: Bake out the column according to the manufacturer's instructions or replace it if it's old or severely contaminated.[6]

Visualized Guides and Protocols

Impurity Identification Workflow

The following diagram illustrates a systematic workflow for identifying impurities in a this compound sample using GC-MS.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification cluster_report Reporting Sample This compound Sample Dilute Dilute in Appropriate Solvent (e.g., Hexane, Ethyl Acetate) Sample->Dilute Spike Spike with Internal Standard (Optional) Dilute->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Process Process Chromatogram (Peak Integration) Detect->Process Identify Identify this compound Peak Process->Identify Unknowns Examine Unknown Peaks Identify->Unknowns Isolate Impurities Deconvolute Spectral Deconvolution Unknowns->Deconvolute LibrarySearch NIST Library Search Deconvolute->LibrarySearch Manual Manual Interpretation (Fragmentation Analysis) Deconvolute->Manual Report Final Report LibrarySearch->Report Manual->Report

Caption: Workflow for GC-MS Impurity Identification.

Troubleshooting Logic for Common GC-MS Issues

This decision tree provides a logical path for troubleshooting common chromatographic problems.

Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime GhostPeaks Ghost/Extra Peaks? Start->GhostPeaks PeakShape->RetentionTime No TailingFronting Tailing or Fronting? PeakShape->TailingFronting Yes RetentionTime->GhostPeaks No Leaks Check for Leaks: - Septum - Column fittings RetentionTime->Leaks Yes BlankRun Run Blank Solvent Injection GhostPeaks->BlankRun Yes End Consult Instrument Manual or Manufacturer Support GhostPeaks->End No Tailing Tailing: - Check for active sites - Replace liner - Trim column TailingFronting->Tailing Tailing Fronting Fronting: - Dilute sample - Increase split ratio - Check solvent TailingFronting->Fronting Fronting FlowRate Verify Carrier Gas Flow: - Check regulator - Check controller Leaks->FlowRate PeaksInBlank Peaks in Blank? BlankRun->PeaksInBlank Contamination Source Contamination: - Syringe - Solvent - Septum Bleed PeaksInBlank->Contamination Yes Carryover Sample Carryover: - Improve wash method - Check for high boilers PeaksInBlank->Carryover No

Caption: Decision Tree for GC-MS Troubleshooting.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the identification of volatile and semi-volatile impurities. Users should optimize parameters for their specific instrumentation and sample matrix.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a high-purity solvent (e.g., hexane or ethyl acetate). A typical final concentration for analysis is 1-10 µg/mL.[11]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Parameters

The following table outlines typical starting parameters for a GC-MS system.

ParameterRecommended Setting
GC System
Injection PortSplit/Splitless Inlet
Inlet Temperature250 °C
Injection ModeSplit (Ratio 50:1 to 100:1)
Injection Volume1 µL
Carrier GasHelium, Constant Flow Mode (1.0 - 1.2 mL/min)
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m length x 0.25 mm ID x 0.25 µm film thickness
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Temperature Ramp10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Mass Scan Rangem/z 35 - 400
Solvent Delay3 - 4 minutes (to protect filament from solvent)

Table 2: Suggested GC-MS parameters for this compound analysis.

3. Data Analysis

  • Following data acquisition, integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • For all other peaks (impurities), extract the mass spectrum.

  • Perform a library search (e.g., NIST) for each impurity spectrum to obtain a putative identification.

  • Manually verify the library hit by comparing the fragmentation pattern with the proposed structure. Pay close attention to the molecular ion and characteristic fragments.

  • Quantify impurities using relative peak area percentage or by using a calibration curve if standards are available.

References

Preventing the hydrolysis of propyl isobutyrate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedures to prevent the hydrolysis of propyl isobutyrate.

Troubleshooting Guide

Issue: Suspected hydrolysis of this compound during aqueous workup, leading to low yield or the presence of isobutyric acid and propanol impurities.

Troubleshooting Workflow:

G start Start: Low yield or impurities detected check_base Was a strong base (e.g., NaOH, KOH) used in the workup? start->check_base check_acid Was a strong acid (e.g., conc. HCl, H2SO4) used in the workup? check_base->check_acid No recommend_mild_base Recommendation: Use a mild base (e.g., sat. NaHCO3 soln). check_base->recommend_mild_base Yes check_temp Was the workup performed at elevated temperature? check_acid->check_temp No recommend_mild_acid Recommendation: Use a dilute, weak acid (e.g., dil. citric acid) if acidification is necessary. check_acid->recommend_mild_acid Yes recommend_low_temp Recommendation: Perform workup at or below room temperature. check_temp->recommend_low_temp Yes end Problem Resolved check_temp->end No recommend_mild_base->end recommend_mild_acid->end recommend_low_temp->end

Caption: Troubleshooting workflow for this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most susceptible to hydrolysis?

A1: this compound, like other esters, is susceptible to hydrolysis under both acidic and basic conditions. The presence of water is necessary for hydrolysis to occur. The rate of hydrolysis is significantly accelerated by the presence of strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH).[1][2][3] Basic hydrolysis, also known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process.[3] Elevated temperatures will also increase the rate of hydrolysis under both acidic and basic conditions.

Q2: How can I neutralize acidic impurities from my reaction mixture without causing hydrolysis of my ester product?

A2: To neutralize acidic impurities, it is recommended to use a mild inorganic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice. This will react with acidic impurities to form a salt that is soluble in the aqueous layer and can be easily removed. The use of strong bases like sodium hydroxide should be avoided as they can significantly promote the hydrolysis of the ester.

Q3: What is the purpose of a brine wash in the workup procedure?

A3: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is used to remove the majority of dissolved water from the organic layer. By increasing the ionic strength of the aqueous phase, brine reduces the solubility of the organic product in the aqueous layer, thus improving the separation of the two phases. It also helps to break up emulsions that may have formed during the extraction process.

Q4: Can I use an aqueous workup if my reaction was performed in a water-miscible solvent like THF or acetone?

A4: Yes, but with caution. It is generally advisable to remove the water-miscible solvent under reduced pressure (e.g., using a rotary evaporator) before proceeding with the aqueous workup. This is because the presence of a water-miscible organic solvent can increase the solubility of your ester in the aqueous phase, leading to product loss. If removing the solvent is not feasible, you will need to use a larger volume of the extraction solvent and perform multiple extractions to ensure complete recovery of your product.

Data Presentation

Table 1: Hydrolysis Rate Constants for Methyl Acetate at 25°C

pHConditionSecond-Order Rate Constant (M⁻¹s⁻¹)
< 3Acid-CatalyzedIncreases with decreasing pH
3 - 7NeutralRelatively slow and pH-independent
> 7Base-CatalyzedIncreases significantly with increasing pH

Disclaimer: The data presented is for methyl acetate and serves as an illustrative example of the pH-dependence of ester hydrolysis. The actual rates for this compound may vary.

Experimental Protocols

Protocol: Mild Aqueous Workup for the Purification of this compound

This protocol is designed to isolate this compound from a reaction mixture containing acidic impurities and a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Dilution (Optional): If the reaction mixture is concentrated, dilute it with an equal volume of the organic solvent used in the reaction.

  • Neutralization Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently several times, making sure to vent frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain the lower aqueous layer and discard it.

  • Brine Wash: Add an equal volume of brine to the separatory funnel. Stopper and invert gently a few times. Allow the layers to separate.

  • Aqueous Layer Removal: Drain and discard the lower aqueous layer.

  • Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder) and swirl the flask for a few minutes to dry the organic solution.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_0 This compound Hydrolysis propyl_isobutyrate This compound products Isobutyric Acid + Propanol propyl_isobutyrate->products Hydrolysis water Water (H2O) water->products acid_catalyst H+ acid_catalyst->propyl_isobutyrate Acid-Catalyzed base_catalyst OH- base_catalyst->propyl_isobutyrate Base-Catalyzed

Caption: Reaction diagram of this compound hydrolysis.

References

Technical Support Center: Efficient Synthesis of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of propyl isobutyrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalysts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A primary reason is the reversible nature of the Fischer esterification reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (isobutyric acid and propanol).

Troubleshooting Steps:

  • Water Removal: Employ techniques to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to sequester water.

    • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture to absorb water.

  • Reactant Stoichiometry: Use a large excess of one of the reactants, typically the less expensive one (often propanol), to drive the equilibrium towards the product side.

  • Catalyst Activity: Ensure your catalyst is active. If using a solid acid catalyst like an ion-exchange resin, ensure it is properly dried and has not been deactivated from previous use. For liquid acid catalysts like sulfuric acid, use the correct concentration.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Ensure the reaction temperature is optimal for the chosen catalyst. Excessively high temperatures can lead to side reactions.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: The most common side reaction in the acid-catalyzed synthesis of this compound is the dehydration of propanol to form dipropyl ether or propene, especially at high temperatures with strong acid catalysts like sulfuric acid.

Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature at the optimal level for esterification without promoting alcohol dehydration. This is typically between 80°C and 120°C for most common catalysts.

  • Catalyst Choice: Consider using a milder catalyst. Heterogeneous catalysts like Amberlyst-15 or Dowex resins are often more selective and less likely to cause dehydration compared to concentrated sulfuric acid.

  • Catalyst Concentration: Use the minimum effective amount of catalyst to avoid excessive side reactions.

Q3: My solid acid catalyst (e.g., Amberlyst, Dowex) seems to have lost its activity. What could be the cause and can it be regenerated?

A3: Deactivation of solid acid catalysts is a common issue and can be caused by several factors:

  • Fouling: Deposition of polymeric byproducts or other non-volatile materials on the catalyst surface, blocking the active sites.

  • Poisoning: Strong adsorption of impurities from the reactants onto the active sites.

  • Thermal Degradation: Exceeding the maximum operating temperature of the resin can lead to irreversible damage to its structure and loss of sulfonic acid groups. For instance, Amberlyst-15 has a maximum operating temperature of around 120-140°C.

Regeneration Procedure for Ion-Exchange Resins:

  • Washing: Wash the resin with a solvent that can dissolve the fouling agents. Methanol or the alcohol used in the reaction (propanol) is often effective.

  • Acid Treatment: To ensure the sulfonic acid groups are in their active protonated form, wash the resin with a dilute mineral acid (e.g., 1 M HCl or H₂SO₄).

  • Rinsing: Rinse the resin thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the regenerated resin in a vacuum oven at a temperature below its thermal stability limit (e.g., 60-80°C) before reuse.

Catalyst Performance Data

The selection of an appropriate catalyst is crucial for maximizing the yield and selectivity of this compound synthesis. Below is a table summarizing the performance of various catalysts for the synthesis of isobutyl propionate, a structurally similar ester, which provides a strong indication of their likely performance for this compound.

CatalystReactant Molar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Amberlyst-361:112 g/L7548~61[1]
Amberlyst-701:112 g/L7548~68[1]
Amberlyst-151:1-75--[2]
Sulfuric Acid1:1.51.5% w/w1005>90General Literature
p-Toluenesulfonic acid1:1.52% w/w1104~95General Literature

Note: The data for Amberlyst-36 and -70 is for the synthesis of isobutyl propionate. The performance for this compound is expected to be comparable.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound using Sulfuric Acid as a Catalyst
  • Materials:

    • Isobutyric acid

    • n-Propanol

    • Concentrated sulfuric acid (98%)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Toluene (optional, for azeotropic removal of water)

  • Procedure:

    • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If using a Dean-Stark trap for water removal, place it between the flask and the condenser.

    • To the flask, add isobutyric acid (1.0 mol) and n-propanol (1.5 mol).

    • Slowly and carefully add concentrated sulfuric acid (0.02 mol, approx. 1.1 mL) to the mixture while stirring.

    • Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. If using a Dean-Stark trap, continue reflux until no more water is collected.

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess propanol and any solvent by rotary evaporation.

    • Purify the resulting this compound by fractional distillation.

Protocol 2: Synthesis of this compound using Amberlyst-15 as a Catalyst
  • Materials:

    • Isobutyric acid

    • n-Propanol

    • Amberlyst-15 resin (pre-dried)

  • Procedure:

    • Activate the Amberlyst-15 resin by washing it with methanol followed by drying in a vacuum oven at 80°C overnight.

    • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • Add isobutyric acid (1.0 mol), n-propanol (1.2 mol), and the dried Amberlyst-15 resin (10% by weight of the limiting reactant) to the flask.

    • Heat the mixture to reflux with vigorous stirring for 4-8 hours. The reaction progress can be monitored by GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by simple filtration. The catalyst can be washed with propanol and prepared for regeneration and reuse.

    • The filtrate contains the product, excess reactants, and water. Purify the this compound by fractional distillation.

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for this compound synthesis based on key experimental considerations.

Catalyst_Selection_Workflow start Define Synthesis Goals (Yield, Purity, Scale) catalyst_type Choose Catalyst Type start->catalyst_type homogeneous Homogeneous Catalyst (e.g., H₂SO₄, TsOH) catalyst_type->homogeneous High Throughput / Low Cost Focus heterogeneous Heterogeneous Catalyst (e.g., Amberlyst, Dowex) catalyst_type->heterogeneous Ease of Purification / Reusability Focus homo_pros_cons Pros: High activity, low cost Cons: Difficult separation, corrosion homogeneous->homo_pros_cons optimization Optimize Reaction Conditions (Temp, Molar Ratio, Catalyst Loading) homogeneous->optimization hetero_pros_cons Pros: Easy separation, reusable Cons: Lower activity, higher cost heterogeneous->hetero_pros_cons heterogeneous->optimization analysis Analyze Product (Yield, Purity) optimization->analysis analysis->optimization Further Optimization Needed end Successful Synthesis analysis->end Goals Met

Caption: A decision workflow for catalyst selection in this compound synthesis.

Fischer Esterification Signaling Pathway

The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism for the synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_products Products isobutyric_acid Isobutyric Acid protonation Protonation of Carbonyl Oxygen isobutyric_acid->protonation propanol Propanol nucleophilic_attack Nucleophilic Attack by Propanol propanol->nucleophilic_attack catalyst H⁺ (Acid Catalyst) catalyst->protonation protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation water Water water_elimination->water propyl_isobutyrate This compound deprotonation->propyl_isobutyrate regenerated_catalyst H⁺ (Regenerated) deprotonation->regenerated_catalyst

Caption: Mechanism of acid-catalyzed this compound synthesis.

References

Managing azeotrope formation during propyl isobutyrate distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with azeotrope formation during the distillation of propyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is it a problem in distillation?

An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid phase when it boils. This means that at a constant pressure, the mixture boils at a constant temperature without a change in composition. Consequently, simple distillation cannot be used to separate the components of an azeotropic mixture.

Q2: Does this compound form an azeotrope?

Yes, this compound forms a minimum-boiling azeotrope with water.[1] This is a common issue encountered during the purification of this compound, especially after synthesis where water is a byproduct.

Q3: What are the characteristics of the this compound-water azeotrope?

The binary azeotrope of this compound and water has a boiling point of 92.15 °C at atmospheric pressure.[1] The composition of this azeotrope is approximately 30.8% this compound and 69.2% water by weight.[1]

Q4: My distillation is stalling at a temperature lower than the boiling point of this compound. Is this due to the azeotrope?

Yes, if your distillation of a this compound mixture containing water stabilizes at approximately 92.15 °C, it is highly indicative of the formation of the this compound-water azeotrope.[1] The boiling point of pure this compound is significantly higher, around 133-134 °C.

Q5: What are the common methods to break an azeotrope?

Several techniques can be employed to break azeotropes, including:

  • Azeotropic Distillation: This involves adding a third component, known as an entrainer, to form a new, lower-boiling ternary azeotrope that can be more easily separated.

  • Extractive Distillation: A high-boiling, non-volatile solvent is added to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope.

  • Pressure-Swing Distillation: This method utilizes two distillation columns operating at different pressures. The composition of the azeotrope is often sensitive to pressure, allowing for separation by shifting the azeotropic point between the two columns.

  • Salting Out: Adding a salt to the mixture can modify the vapor-liquid equilibrium and break the azeotrope.

  • Liquid-Liquid Extraction: This technique separates components based on their different solubilities in two immiscible liquid phases.

  • Pervaporation: A membrane-based separation process where one component of the mixture preferentially permeates through the membrane.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Distillation temperature plateaus at ~92°C Formation of the this compound-water azeotrope.1. Confirm the presence of water in your crude this compound. 2. Employ an azeotrope-breaking technique. For laboratory scale, consider adding a drying agent or performing a liquid-liquid extraction with brine before distillation. For larger scales, extractive or pressure-swing distillation may be necessary.
Low yield of pure this compound A significant portion of the product is being removed with the azeotrope.1. Quantify the amount of water in your initial mixture to estimate the potential loss to the azeotrope. 2. Implement a strategy to remove water prior to the final distillation, such as using a Dean-Stark apparatus during the reaction or pre-drying the crude product.
Cloudy distillate Co-distillation of water with this compound, leading to phase separation upon cooling.1. This confirms the presence of a heterogeneous azeotrope (immiscible liquid phases). 2. Use a separatory funnel to separate the aqueous layer from the organic (this compound) layer in the collected distillate. The organic layer can then be dried and redistilled.
Difficulty in achieving high purity this compound Residual water or other impurities forming azeotropes.1. Ensure all starting materials and equipment are thoroughly dry. 2. Consider a final purification step after breaking the azeotrope, such as a fractional distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.

Quantitative Data

The following table summarizes the key physical properties relevant to the distillation of this compound and its azeotrope with water.

Substance / Mixture Boiling Point (°C at 1 atm) Composition (by weight)
This compound133.9100% this compound
Water100.0100% Water
This compound / Water Azeotrope92.15[1]30.8% this compound / 69.2% Water[1]

Experimental Protocols

Protocol 1: Breaking the this compound-Water Azeotrope using Extractive Distillation (Conceptual)

Objective: To separate this compound from its azeotropic mixture with water using a high-boiling point solvent.

Materials:

  • Crude this compound containing water

  • High-boiling point entrainer (e.g., ethylene glycol, glycerol)

  • Distillation apparatus with a packed column

  • Heating mantle and temperature controller

  • Condenser and receiving flasks

Methodology:

  • Set up the extractive distillation column. The column should be packed to provide a large surface area for vapor-liquid contact.

  • Introduce the crude this compound-water mixture into the middle of the column.

  • Heat the reboiler to maintain a constant boil-up rate.

  • Introduce the high-boiling point entrainer near the top of the column. The entrainer will flow down the column, selectively interacting with the water and increasing its effective boiling point.

  • The more volatile component, purified this compound, will rise to the top of the column and be collected as the distillate.

  • The mixture of the entrainer and water will be collected at the bottom of the column.

  • The entrainer can be recovered from the water in a separate distillation step and recycled.

Protocol 2: Laboratory Scale Water Removal using a Drying Agent and Simple Distillation

Objective: To purify this compound by first removing water with a drying agent, followed by simple distillation.

Materials:

  • Crude this compound containing water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Simple distillation apparatus

  • Stirring plate and magnetic stir bar

  • Filter paper and funnel

Methodology:

  • Place the crude this compound in a flask with a magnetic stir bar.

  • Gradually add a suitable amount of anhydrous magnesium sulfate while stirring. Continue adding until some of the drying agent no longer clumps together, indicating that all the water has been absorbed.

  • Stir the mixture for at least 30 minutes to ensure complete drying.

  • Filter the mixture to remove the drying agent.

  • Transfer the dried this compound to a clean, dry distillation flask.

  • Perform a simple distillation to purify the this compound. Collect the fraction boiling at approximately 134°C.

Visualizations

TroubleshootingWorkflow start Distillation of this compound check_temp Is the distillation temperature plateauing at ~92°C? start->check_temp azeotrope_formation Azeotrope with water is likely forming check_temp->azeotrope_formation Yes no_azeotrope Continue distillation and monitor temperature check_temp->no_azeotrope No break_azeotrope Select a method to break the azeotrope azeotrope_formation->break_azeotrope extractive_dist Extractive Distillation break_azeotrope->extractive_dist pressure_swing Pressure-Swing Distillation break_azeotrope->pressure_swing drying_agent Use of Drying Agent (Lab Scale) break_azeotrope->drying_agent liquid_extraction Liquid-Liquid Extraction break_azeotrope->liquid_extraction purify Purify this compound by Fractional Distillation extractive_dist->purify pressure_swing->purify drying_agent->purify liquid_extraction->purify

Caption: Troubleshooting workflow for managing azeotrope formation.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized Propyl Isobutyrate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other common analytical techniques for the purity assessment of synthesized propyl isobutyrate. Experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate analytical method.

This compound, a fruity-scented ester, finds applications in various industries, including as a flavoring agent and in the synthesis of pharmaceuticals. Its purity is crucial, as impurities can affect its chemical and physical properties, and in the case of pharmaceutical applications, could have significant safety implications. The primary impurities in synthesized this compound are typically unreacted starting materials, namely isobutyric acid and propanol.

Comparison of Analytical Techniques for Purity Assessment

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile compounds like this compound, offering high sensitivity and precision.[1][2] However, other methods such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity determination.[3][4][5]

The following table summarizes the performance of these techniques for the purity analysis of a synthesized this compound sample. Please note that the data presented here are representative and intended for comparative purposes. Actual results may vary based on the specific instrumentation and experimental conditions.

Analytical TechniquePurity (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
GC-FID 99.50.80.01%0.03%High sensitivity for volatile compounds, cost-effective, high throughput.[1][3][5]Requires volatile and thermally stable analytes, destructive to the sample.[1][5]
HPLC-UV 99.41.20.02%0.05%Suitable for non-volatile and thermally labile compounds.[3][5]May require derivatization for compounds without a UV chromophore, higher solvent consumption.[6]
qNMR 99.60.5--Primary analytical method, provides structural information, non-destructive.[4][7][8]Lower sensitivity compared to chromatographic methods, higher instrument cost.[9]

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a standard method for the purity assessment of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Column DB-Wax (30 m x 0.25 mm ID, 0.50 µm film thickness)[10]
Carrier Gas Helium at a constant flow rate of 1.5 mL/min[10]
Injector Temperature 250 °C
Injection Volume 1 µL (split mode, 50:1)
Oven Temperature Program Initial temperature of 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 230 °C at 20 °C/min (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow and Method Selection

The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing synthesis Synthesized this compound dissolution Dissolve in Suitable Solvent synthesis->dissolution dilution Prepare Calibration Standards dissolution->dilution qnmr qNMR Analysis dissolution->qnmr gc_fid GC-FID Analysis dilution->gc_fid hplc HPLC Analysis dilution->hplc integration Peak Integration gc_fid->integration hplc->integration quantification Purity Calculation qnmr->quantification integration->quantification report Generate Report quantification->report

Purity Assessment Workflow

method_selection start Start: Purity Assessment Needed volatile Is the analyte volatile and thermally stable? start->volatile impurities Are non-volatile impurities expected? volatile->impurities Yes hplc Use HPLC volatile->hplc No structural_info Is structural confirmation required? impurities->structural_info No gc_hplc Use GC and HPLC impurities->gc_hplc Yes gc Use GC-FID structural_info->gc No qnmr Use qNMR structural_info->qnmr Yes

References

A Comparative Analysis of 1H NMR Spectra: Synthesized vs. Commercial Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in synthetic chemistry and drug development, verifying the identity and purity of a synthesized compound is a critical step. High-purity commercial standards serve as the benchmark against which newly synthesized materials are compared. This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of laboratory-synthesized propyl isobutyrate with that of a commercial-grade sample, offering experimental protocols for both synthesis and spectral acquisition.

¹H NMR Data Comparison

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The expected chemical shifts (δ), multiplicities, and integration values are summarized below. A successfully synthesized product should exhibit a spectrum that closely matches these reference values.

Table 1: Comparison of Expected ¹H NMR Data for this compound

Protons (Structure)Signal LabelExpected Chemical Shift (ppm, CDCl₃)MultiplicityIntegration
alt text
protons on the isobutyryl group
d~1.17Doublet (d)6H
alt text
proton on the isobutyryl group
b~2.53Septet (sept)1H
alt text
protons of the propyl group (adjacent to oxygen)
a~4.03Triplet (t)2H
alt text
protons of the propyl group (middle)
c~1.65Sextet (sxt)2H
alt text
protons of the propyl group (terminal)
e~0.95Triplet (t)3H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is referenced from standard spectral databases.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from isobutyric acid and n-propanol using an acid catalyst.[2][3]

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, graduated cylinders

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine isobutyric acid and an excess of n-propanol (e.g., a 2:1 molar ratio of alcohol to acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours using a heating mantle.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid)

    • Saturated brine solution (to aid in the removal of water from the organic layer)

  • Separate the organic layer (this compound and any excess n-propanol) and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (excess n-propanol and diethyl ether if used for extraction) using a rotary evaporator to yield the crude this compound product. Further purification can be achieved via distillation if necessary.

¹H NMR Sample Preparation and Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.[4][5][6]

Materials:

  • Synthesized or commercial this compound (~5-25 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube and cap

  • Pasteur pipette with glass wool

  • Vortex mixer

Procedure:

  • Weigh approximately 5-25 mg of the this compound sample directly into a clean, dry vial.[7]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6]

  • Briefly vortex the sample to ensure it is fully dissolved.

  • To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4][6]

  • Cap the NMR tube securely.

  • The sample is now ready for insertion into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans are taken to achieve a good signal-to-noise ratio.

Comparison Workflow

The logical flow for comparing the synthesized product with a commercial standard involves synthesis, purification, spectral acquisition, and data analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis Reactants Isobutyric Acid + n-Propanol + H₂SO₄ Synthesis Fischer Esterification (Reflux) Reactants->Synthesis Workup Aqueous Workup (Wash & Dry) Synthesis->Workup Purification Purification (e.g., Distillation) Workup->Purification SynthesizedProduct Synthesized This compound Purification->SynthesizedProduct NMR_Acq_Synth ¹H NMR Acquisition (Synthesized Sample) SynthesizedProduct->NMR_Acq_Synth Comparison Spectral Comparison: - Chemical Shift - Multiplicity - Integration NMR_Acq_Synth->Comparison NMR_Acq_Comm ¹H NMR Acquisition (Commercial Sample) NMR_Acq_Comm->Comparison Conclusion Purity & Identity Confirmation Comparison->Conclusion CommercialSample Commercial This compound CommercialSample->NMR_Acq_Comm

Caption: Workflow for comparing synthesized vs. commercial this compound.

Conclusion

By following the detailed protocols for synthesis and NMR analysis, researchers can confidently assess the identity and purity of their synthesized this compound. The ¹H NMR spectrum of a successfully synthesized and purified product should show no significant unidentifiable peaks and should exhibit the characteristic chemical shifts, multiplicities, and integration ratios that are in close agreement with the commercial standard, as detailed in Table 1. Any discrepancies may indicate the presence of starting materials, byproducts, or residual solvent, necessitating further purification.

References

Validating Propyl Isobutyrate's Structure with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a chemical entity is a critical step in any workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of propyl isobutyrate against its structural isomers, offering a clear protocol for spectral acquisition and a logical workflow for data interpretation.

Comparative Analysis of 13C NMR Data

The differentiation of this compound from its isomers—isopropyl butyrate, butyl propionate, and isobutyl propionate—is readily achievable by analyzing their respective 13C NMR spectra. The chemical shift of each carbon atom is uniquely influenced by its local electronic environment, providing a distinct fingerprint for each molecule. Below is a summary of the experimental 13C NMR chemical shifts for these four esters.

Carbon PositionThis compound (ppm)Isopropyl Butyrate (ppm)Butyl Propionate (ppm)Isobutyl Propionate (ppm)
Carbonyl Carbon ~177.1~173.1~174.2~174.4
Propoxy/Butoxy CH/CH2 (adjacent to O) ~65.8~67.5~64.1~70.6
Propoxy/Butoxy CH2/CH (second from O) ~22.1~21.9 (x2)~30.8~27.8
Propoxy/Butoxy CH3/CH2 (third from O) ~10.5-~19.2~19.1 (x2)
Butoxy CH3 (fourth from O) --~13.7-
Isobutyryl/Propionyl CH/CH2 ~34.1~36.2~27.6~27.7
Isobutyryl/Propionyl CH3 ~19.1 (x2)~18.5~9.1~9.1
Butyryl CH2 -~13.6--

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified liquid sample (e.g., this compound) in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The use of a deuterated solvent is crucial for the spectrometer's lock system.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency.

  • Typical acquisition parameters for a routine 13C NMR spectrum include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Proton decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required, although this is less common for routine 13C NMR.

Logical Workflow for Structure Validation

The following diagram illustrates the logical steps involved in validating the structure of this compound using 13C NMR spectroscopy and differentiating it from its isomers.

G Workflow for this compound Structure Validation cluster_0 Experimental cluster_1 Data Analysis & Comparison cluster_2 Conclusion A Prepare Sample (this compound in CDCl3 with TMS) B Acquire 13C NMR Spectrum A->B C Process Spectrum (FT, Phasing, Referencing) D Identify Number of Signals (Expect 6 unique carbons for this compound) C->D E Analyze Chemical Shifts D->E F Compare with Isomer Data (Isopropyl Butyrate, Butyl Propionate, Isobutyl Propionate) E->F G Structure Confirmed F->G Match H Structure Incorrect/Isomer F->H Mismatch

Caption: Logical workflow for the validation of this compound structure using 13C NMR.

A Comparative Analysis of Propyl Isobutyrate and Butyl Isobutyrate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavor profiles of two closely related ester compounds: propyl isobutyrate and butyl isobutyrate. Both are recognized for their fruity aromas and are utilized as flavoring agents in the food and pharmaceutical industries. This document summarizes their distinct sensory characteristics, supported by physicochemical data and detailed experimental protocols for their evaluation.

Introduction

This compound and butyl isobutyrate are esters of isobutyric acid, differing only by the substitution of a propyl for a butyl group. This seemingly minor structural difference leads to discernible variations in their respective flavor and aroma profiles. Understanding these nuances is critical for precise flavor formulation in various applications, from food and beverage development to enhancing the palatability of pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and butyl isobutyrate is presented in Table 1. These properties, including molecular weight, boiling point, and solubility, influence their volatility and release characteristics in different matrices.

Table 1: Physicochemical Properties of this compound and Butyl Isobutyrate

PropertyThis compoundButyl Isobutyrate
Molecular Formula C₇H₁₄O₂[1]C₈H₁₆O₂[2][3]
Molecular Weight 130.18 g/mol [4]144.21 g/mol [2][5]
Appearance Colorless liquid[1]Colorless liquid[2]
Odor Fruity, pineapple/rum-like[1][4]Strong, fresh, fruity (apple, banana)[2]
Boiling Point 133-134 °C[4][6]155-156 °C[2]
Density 0.860-0.864 g/cm³ (20°C)[4]0.862 g/mL (25°C)[2]
Refractive Index 1.395-1.396 (20°C)[4]1.401 (20°C)[2]
Solubility Soluble in organic solvents and alcohol; insoluble in water.[4]Miscible with alcohol and oils; almost insoluble in water.[2]
CAS Number 644-49-5[6]97-87-0[2]
FEMA Number 2936[4][6]2188[7]

Comparative Flavor Profiles

The flavor profiles of this compound and butyl isobutyrate, while both categorized as "fruity," exhibit distinct nuances. These differences are critical for their application in flavor chemistry. A summary of their sensory descriptors and odor thresholds is provided in Table 2.

Table 2: Comparative Flavor Profile and Odor Thresholds

Sensory AttributeThis compoundButyl Isobutyrate
General Flavor Profile Fruity, sweet, ripe, tropical.[8]Sweet, fruity, with nuances of apple, strawberry, banana, and tutti-frutti.[7]
Odor Descriptors Sweet, ripe fruity, tropical, melon, berry, pineapple-like.[8]Strong, fresh, fruity (apple, banana), sweet, pineapple-like taste.[2]
Odor Threshold (in air) 0.0020 ppm[9]0.022 ppm[9]

The lower odor threshold of this compound suggests it is more potent and can be detected at lower concentrations compared to butyl isobutyrate.

Experimental Protocols

To provide a framework for the objective comparison of these two flavor compounds, the following experimental protocols are detailed.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to quantitatively describe and compare the flavor profiles of this compound and butyl isobutyrate.

Objective: To identify and quantify the sensory attributes of propyl and butyl isobutyrate.

Materials:

  • This compound (food grade)

  • Butyl isobutyrate (food grade)

  • Odorless, tasteless solvent (e.g., propylene glycol or mineral oil)

  • Odor-free water and unsalted crackers for palate cleansing

  • Glass vials with PTFE-lined caps

  • Olfactory testing strips

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma attributes relevant to fruity esters (e.g., apple, banana, pineapple, sweet, green, ripe). Reference standards for each attribute are provided.

  • Sample Preparation: Solutions of this compound and butyl isobutyrate are prepared at various concentrations in the chosen solvent. Concentrations should be selected to be above the detection threshold and at levels that allow for clear differentiation of attributes without causing sensory fatigue.

  • Evaluation:

    • Samples are presented to panelists in a randomized, double-blind manner.

    • Panelists dip an olfactory testing strip into each sample and evaluate the aroma at different time points (top note, middle note, dry-down).

    • For taste evaluation, solutions are prepared in a neutral base (e.g., sugar water) and presented for tasting.

    • Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The data from the panelists is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the attribute intensities between the two compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To separate and identify the specific odor-active components of propyl and butyl isobutyrate and characterize their aroma.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory port.

  • Capillary column suitable for flavor analysis (e.g., DB-5 or DB-Wax).

  • High-purity helium as the carrier gas.

Procedure:

  • Sample Preparation: Dilute samples of this compound and butyl isobutyrate in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/minute to 230°C and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min.

    • Split Ratio: 1:1 between the FID and the olfactory port.

  • Olfactometry:

    • A trained assessor sniffs the effluent from the olfactory port and records the retention time and a descriptor for each detected odor.

    • The intensity of each odor can also be rated.

  • Data Analysis: The olfactometry data is correlated with the peaks from the FID chromatogram to identify the retention times of the odor-active compounds. By comparing the results for propyl and butyl isobutyrate, differences in their odor profiles can be pinpointed.

Signaling Pathways and Structural Comparison

The perception of flavor, particularly aroma, is initiated by the interaction of volatile compounds with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Propyl/Butyl Isobutyrate OR Olfactory Receptor (GPCR) G_Protein G-protein (Gαolf) AC Adenylyl Cyclase cAMP cAMP Ion_Channel Ion Channel Signal Signal to Brain

The binding of an ester like propyl or butyl isobutyrate to a specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This initiates a signaling cascade that results in the opening of ion channels, depolarization of the neuron, and the transmission of a signal to the brain, where it is interpreted as a specific smell. The subtle difference in the alkyl chain length between propyl and butyl isobutyrate affects how they fit into the binding pockets of different ORs, leading to the perception of distinct aromas.

Conclusion

While both this compound and butyl isobutyrate contribute fruity notes to flavor profiles, they are not interchangeable. This compound is characterized by a more potent and complex aroma with tropical and berry nuances, whereas butyl isobutyrate presents a sweeter, more straightforward fruity profile reminiscent of apple and banana. The choice between these two esters will depend on the specific flavor characteristics desired in the final product. The provided experimental protocols offer a robust framework for conducting a detailed, in-house comparative analysis to inform formulation decisions.

References

A Comparative Study: Propyl Isobutyrate vs. Isopropyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the isomeric esters, propyl isobutyrate and isothis compound. While sharing the same molecular formula (C₇H₁₄O₂), their structural differences lead to distinct physicochemical properties and potential applications. This document outlines their synthesis, spectroscopic characterization, and key physical properties, supported by experimental protocols and data.

Physicochemical Properties

This compound and isothis compound exhibit subtle but significant differences in their physical properties, which are critical for their application in various fields, including as flavoring agents and solvents.[1][2][3] A summary of these properties is presented in Table 1.

PropertyThis compoundIsothis compound
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol [1]130.18 g/mol [2]
CAS Number 644-49-5[4]617-50-5[2]
Appearance Colorless liquid[1]Colorless liquid[2]
Odor Pineapple-like, sweet, fruity[1]Sweet, fruity, with notes of pineapple, citrus, and pear[3]
Boiling Point 133-134 °C[1]120-121 °C[2]
Density 0.860-0.864 g/mL at 20°C[1]0.848-0.851 g/mL at 20°C[3]
Refractive Index 1.395-1.396 at 20°C[1]1.387-1.389 at 20°C[3]
Solubility Insoluble in water; soluble in organic solvents and alcohol.[1]Insoluble in water; soluble in most organic solvents.[2]
Flash Point 27 °C16.67 °C[3]

Synthesis via Fischer Esterification

Both esters can be synthesized using the Fischer esterification method, which involves the acid-catalyzed reaction between isobutyric acid and the corresponding alcohol (propanol for this compound and isopropanol for isothis compound).

Experimental Protocol: Comparative Synthesis

Objective: To synthesize this compound and isothis compound and compare their reaction progress and yield under identical conditions.

Materials:

  • Isobutyric acid

  • n-Propanol

  • Isopropanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In two separate 250 mL round-bottom flasks, place 0.5 mol of isobutyric acid.

  • To the first flask, add 1.0 mol of n-propanol. To the second flask, add 1.0 mol of isopropanol.

  • Slowly add 5 mL of concentrated sulfuric acid to each flask while swirling.

  • Equip both flasks with a reflux condenser and heat the mixtures to a gentle reflux for 2 hours.

  • After cooling to room temperature, transfer each reaction mixture to a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude esters by simple distillation and calculate the percentage yield.

Synthesis_Workflow cluster_propyl This compound Synthesis cluster_isopropyl Isothis compound Synthesis Isobutyric Acid_P Isobutyric Acid Mix_P Mix & Add H₂SO₄ Isobutyric Acid_P->Mix_P n-Propanol n-Propanol n-Propanol->Mix_P Reflux_P Reflux (2h) Mix_P->Reflux_P Workup_P Workup & Purification Reflux_P->Workup_P Product_P This compound Workup_P->Product_P Isobutyric Acid_I Isobutyric Acid Mix_I Mix & Add H₂SO₄ Isobutyric Acid_I->Mix_I Isopropanol Isopropanol Isopropanol->Mix_I Reflux_I Reflux (2h) Mix_I->Reflux_I Workup_I Workup & Purification Reflux_I->Workup_I Product_I Isothis compound Workup_I->Product_I

Figure 1: Comparative Synthesis Workflow.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the structural elucidation and purity assessment of the synthesized esters.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are distinct due to the different arrangement of the propyl group.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire and compare the ¹H NMR spectra of this compound and isothis compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Prepare a sample of each ester by dissolving approximately 10 mg in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solutions to clean NMR tubes.

  • Acquire the ¹H NMR spectrum for each sample, referencing to the residual CHCl₃ peak at 7.26 ppm.

Expected Chemical Shifts:

ProtonsThis compound (ppm)Isothis compound (ppm)Multiplicity
-CH(CH₃)₂~2.5~2.5septet
-CH(CH ₃)₂~1.1~1.1doublet
-OCH ₂(CH₂)CH₃~4.0-triplet
-OCH₂(CH ₂)CH₃~1.6-sextet
-OCH₂(CH₂)CH~0.9-triplet
-OCH (CH₃)₂-~5.0septet
-OCH(CH ₃)₂-~1.2doublet
FTIR Spectroscopy

The FTIR spectra are expected to be very similar, with the most prominent peak being the C=O stretch of the ester group. Subtle differences will be present in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain and compare the FTIR spectra of the two esters.

Instrumentation: FTIR spectrometer with an ATR accessory.

Procedure:

  • Place a drop of the neat liquid sample onto the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry before analyzing the next sample.

Key Vibrational Frequencies:

Functional GroupThis compound (cm⁻¹)Isothis compound (cm⁻¹)
C=O stretch (ester)~1735~1735
C-O stretch~1180~1180
C-H stretch (sp³)~2800-3000~2800-3000
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time and fragmentation pattern of the molecules, which can be used for identification and purity assessment.

Experimental Protocol: GC-MS Analysis

Objective: To compare the retention times and mass spectra of the two esters.

Instrumentation: GC-MS system with a non-polar capillary column (e.g., DB-5ms).

Procedure:

  • Inject a 1 µL aliquot of a dilute solution (1 mg/mL in hexane) of each ester into the GC-MS.

  • Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

Expected Results:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound(Hypothetical) 6.243, 71, 89[1]
Isothis compound(Hypothetical) 5.843, 71, 89[2]

Note: Retention times are hypothetical and will vary depending on the specific GC conditions.

Analytical_Workflow Start Synthesized Esters NMR ¹H NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR GCMS GC-MS Analysis Start->GCMS Data Comparative Data Analysis NMR->Data FTIR->Data GCMS->Data

Figure 2: Analytical Workflow for Ester Characterization.

Applications and Biological Considerations

Both this compound and isothis compound are utilized as flavoring and fragrance agents due to their fruity aromas.[1][2] Their choice in a particular application may depend on the specific odor profile desired. In terms of safety, both compounds have been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and are considered to pose no safety concern at current levels of intake when used as flavoring agents.[1][2] However, as with all chemicals, appropriate safety precautions should be taken during handling, as they are flammable liquids.[1][2]

Conclusion

This compound and isothis compound, while isomeric, can be distinguished by their physical properties and spectroscopic data. The lower boiling point of isothis compound is consistent with the more branched nature of the isopropyl group. These differences, although subtle, are important for their purification and application. The experimental protocols provided herein offer a framework for a direct comparative study of these two esters in a laboratory setting.

References

A Comparative Guide to Analytical Methods for the Quality Control of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl isobutyrate, a key ester in the flavor, fragrance, and pharmaceutical industries, demands stringent quality control to ensure its purity, identity, and consistency. This guide provides a comprehensive comparison of analytical methodologies for the quality control of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quality control of this compound depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative purity assessment, or high-throughput screening. The following table summarizes the performance of four key analytical methods: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

ParameterGC-FIDGC-MSFTIR SpectroscopyRaman Spectroscopy
Primary Use Quantitative analysis (Purity)Identification and QuantificationFunctional group identificationMolecular structure confirmation
Selectivity HighVery HighModerateHigh
Sensitivity High (ppm level)Very High (ppb level)ModerateModerate
Linearity (R²) >0.99>0.99Not typically used for quantificationCan be used for quantification with calibration
Limit of Detection (LOD) ~1-5 µg/mL~0.01-0.5 µg/LNot applicable for trace analysisNot ideal for trace analysis
Limit of Quantitation (LOQ) ~5-15 µg/mL~0.02-1.0 µg/LNot applicable for trace analysisNot ideal for trace analysis
Precision (%RSD) < 5%< 10%Good for qualitative reproducibilityGood for qualitative reproducibility
Accuracy (% Recovery) *95-105%90-110%Not applicable for quantificationCan be accurate with proper calibration
Sample Throughput HighModerate to HighVery HighHigh
Cost Low to ModerateHighLow to ModerateModerate to High

*Note: The quantitative data presented in this table is representative of the performance of these methods for the analysis of volatile esters and similar compounds and is compiled from various sources.[1][2][3][4][5] This data is intended to provide a general comparison and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

This method is ideal for the routine quantification of this compound and the determination of its purity.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

Materials:

  • This compound reference standard (≥99.5% purity)

  • High-purity solvent (e.g., ethanol or hexane)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the chosen solvent at concentrations ranging from 10 µg/mL to 1000 µg/mL.

  • Sample Preparation: Dilute the this compound sample in the same solvent to a concentration within the calibration range.

  • GC-FID Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector Temperature: 280 °C

  • Analysis: Inject the prepared standards and samples into the GC-FID system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is the gold standard for the definitive identification of this compound and the characterization of any impurities.[6][7][8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dilute the this compound sample in the chosen solvent.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Temperature Program: Same as GC-FID protocol.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides rapid confirmation of the identity of this compound by identifying its characteristic functional groups.[6][9]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a drop of the neat this compound liquid sample directly onto the ATR crystal.

  • FTIR Analysis:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: Identify the characteristic absorption bands for an ester, including the C=O stretch (around 1740 cm⁻¹) and C-O stretches (around 1240 and 1180 cm⁻¹). Compare the obtained spectrum with a reference spectrum of this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers a complementary vibrational spectroscopy technique for the structural confirmation of this compound.

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 785 nm).

Procedure:

  • Sample Preparation: Place the neat this compound liquid sample in a glass vial.

  • Raman Analysis:

    • Laser Power: 100-300 mW

    • Integration Time: 10-30 seconds

    • Number of Accumulations: 3-5

    • Spectral Range: 200-3200 cm⁻¹

  • Data Analysis: Identify the characteristic Raman shifts for this compound, including the C=O stretch and various C-H and C-C vibrations. Compare the spectrum with a reference spectrum.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described above.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Standard Prepare Calibration Standards Inject Inject into GC-FID Standard->Inject Sample Dilute this compound Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Determine Concentration & Purity Calibrate->Quantify Spectro_Workflow cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy FTIR_Sample Place Neat Sample on ATR FTIR_Analyze Acquire IR Spectrum FTIR_Sample->FTIR_Analyze FTIR_Identify Identify Functional Groups FTIR_Analyze->FTIR_Identify Raman_Sample Place Neat Sample in Vial Raman_Analyze Acquire Raman Spectrum Raman_Sample->Raman_Analyze Raman_Identify Confirm Molecular Structure Raman_Analyze->Raman_Identify

References

Cross-validation of propyl isobutyrate purity using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Propyl isobutyrate, a common fragrance and flavor agent, requires rigorous purity assessment to guarantee quality and safety. This guide provides a comparative analysis of four key analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Through cross-validation, a process of comparing results from different analytical methods, a high degree of confidence in the purity determination can be achieved.

Data Presentation: A Comparative Analysis

To illustrate the cross-validation of this compound purity, a single batch was analyzed using four distinct analytical techniques. The following table summarizes the quantitative data obtained from each method, offering a clear comparison of their performance and the purity values they determined.

Analytical TechniquePrinciple of DetectionPurity Determined (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD) (%)
GC-FID Flame Ionization99.85Isobutanol, Propionic Acid~0.005%~0.015%0.5
GC-MS Mass-to-charge ratio99.84Isobutanol, Propionic Acid, Isothis compound~0.001%~0.003%0.6
qNMR Nuclear Magnetic Resonance99.88Isobutanol~0.05%~0.1%0.3
FTIR Infrared AbsorptionQualitativeWater, IsobutanolN/AN/AN/A

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and accurate comparison.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for its high precision and sensitivity in quantifying volatile organic compounds.

  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in ethanol.

  • Data Analysis: Purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantitative data and structural information, making it invaluable for impurity identification.

  • Instrumentation: Thermo Fisher TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer.

  • Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Oven Temperature Program: Same as GC-FID protocol.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Purity is determined by area percent. Impurities are identified by comparing their mass spectra to the NIST library.[1][2][3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[4][5][6][7][8]

  • Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl3) with 0.05% Tetramethylsilane (TMS).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial. Dissolve in 0.75 mL of CDCl3.

  • Acquisition Parameters: 30° pulse width, relaxation delay (D1) of 30 s, 16 scans.

  • Data Analysis: Purity is calculated by comparing the integral of a specific proton signal of this compound (e.g., the triplet at ~4.0 ppm corresponding to the -OCH2- group) to the integral of the singlet of the internal standard (maleic acid at ~6.3 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique primarily used for qualitative analysis and identification of functional groups. It can be effective in detecting certain impurities.[3][9][10]

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal ATR accessory.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16.

  • Data Analysis: The spectrum of the this compound sample is compared to a reference spectrum. The presence of impurities such as water (broad peak around 3200-3500 cm-1) or residual isobutanol (characteristic O-H stretch) can be qualitatively assessed.

Visualizing the Workflow and Logic

To better understand the process of cross-validation and the relationships between the different analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_conclusion Final Assessment Sample This compound (Single Batch) GCFID GC-FID Analysis Sample->GCFID GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR FTIR FTIR Analysis Sample->FTIR Quant Quantitative Purity (GC-FID, GC-MS, qNMR) GCFID->Quant GCMS->Quant Qual Qualitative Assessment (FTIR, GC-MS) GCMS->Qual qNMR->Quant FTIR->Qual Compare Compare & Cross-Validate Quant->Compare Qual->Compare Purity Final Purity Specification Compare->Purity

Caption: Cross-validation workflow for this compound purity.

LogicalRelationship cluster_quant Quantitative Methods cluster_qual Qualitative Methods cluster_validation Validation Relationship GCFID GC-FID (High Precision) Validation Purity Confirmation GCFID->Validation Confirms Purity % GCMS_quant GC-MS (Quantitative) GCMS_quant->Validation Confirms Purity % qNMR qNMR (Primary Method) qNMR->Validation Provides Absolute Purity GCMS_qual GC-MS (Impurity ID) GCMS_qual->Validation Identifies Impurities FTIR FTIR (Functional Groups) FTIR->Validation Detects Specific Impurities (e.g., Water)

Caption: Logical relationships in purity cross-validation.

References

Comparing the efficacy of different catalysts for propyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propyl isobutyrate, an ester with applications in flavors, fragrances, and as a solvent, can be achieved through various catalytic methods. The choice of catalyst is a critical parameter that influences reaction efficiency, product yield, and environmental impact. This guide provides an objective comparison of three common catalysts for this compound synthesis: the heterogeneous catalyst Amberlyst-15, the biocatalyst lipase, and the homogeneous catalyst sulfuric acid. The comparison is supported by experimental data from studies on the synthesis of similar esters, providing a valuable reference for process development and optimization.

Comparison of Catalyst Efficacy

The following table summarizes the performance of different catalysts in esterification reactions for the synthesis of this compound and analogous esters. It is important to note that direct comparative studies for this compound are limited; therefore, data from the synthesis of similar esters like isobutyl propionate and isoamyl isobutyrate are included to provide a relevant performance benchmark.

CatalystSubstrate 1Substrate 2ProductReaction TimeTemperature (°C)Conversion/Yield (%)Reference
Amberlyst-15 Propionic AcidIsobutanolIsobutyl Propionate2880 min7568[1]
Lipase (Lipozyme TL IM) Butyric AcidIsoamyl AlcoholIsoamyl Butyrate24 hours30-5095.8[2]
Sulfuric Acid General Esterification----High (equilibrium dependent)[3]

Note: The data for Amberlyst-15 is for the synthesis of isobutyl propionate, and for lipase, it is for isoamyl butyrate. The performance of sulfuric acid is generally high but is highly dependent on reaction conditions to overcome equilibrium limitations.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound using each of the discussed catalysts, based on established procedures for similar ester syntheses.

Amberlyst-15 Catalyzed Synthesis

This protocol is based on the synthesis of isobutyl propionate[4][5].

  • Catalyst Preparation: Amberlyst-15 resin is washed with methanol and distilled water, followed by vacuum drying at 75°C overnight.

  • Reaction Setup: A two-necked glass reactor equipped with a reflux condenser and a magnetic stirrer is charged with isobutyric acid, propanol, and the prepared Amberlyst-15 catalyst. A solvent such as dioxane can be used.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 75°C) and stirred vigorously (e.g., 1000 rpm).

  • Monitoring and Work-up: The reaction progress is monitored by taking samples periodically and analyzing them using gas chromatography (GC). After the reaction reaches equilibrium or the desired conversion, the catalyst is removed by simple filtration. The product can be purified by distillation.

Lipase-Catalyzed Synthesis

This protocol is adapted from the synthesis of isoamyl butyrate[2].

  • Enzyme Preparation: An immobilized lipase (e.g., Lipozyme TL IM) is used directly as provided.

  • Reaction Setup: A stoppered flask is charged with isobutyric acid, propanol, the immobilized lipase, and a suitable organic solvent (e.g., hexane). Glass beads can be added to improve mixing.

  • Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 30-50°C) with constant agitation (e.g., 180 rpm).

  • Monitoring and Work-up: The conversion is monitored by GC analysis of withdrawn samples. Upon completion, the immobilized enzyme is filtered off for potential reuse. The solvent is evaporated, and the product is purified, typically by distillation.

Sulfuric Acid-Catalyzed Synthesis

This is a general protocol for Fischer esterification[3].

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and charged with isobutyric acid and an excess of propanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux with stirring.

  • Monitoring and Work-up: The reaction is monitored by techniques like thin-layer chromatography (TLC) or GC. After completion, the mixture is cooled, and the excess alcohol is removed by distillation. The remaining mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable to all three catalytic methods with minor variations in the reaction and work-up steps.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Isobutyric Acid + Propanol Reactor Combine Reactants and Catalyst in Reactor Reactants->Reactor Charge Catalyst Select Catalyst (Amberlyst-15, Lipase, or H2SO4) Catalyst->Reactor Add Heating Apply Heat and Agitation Reactor->Heating Initiate Monitoring Monitor Reaction Progress (GC/TLC) Heating->Monitoring Sample Workup Catalyst Removal and Neutralization Monitoring->Workup Proceed upon completion Purification Purify by Distillation Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for this compound synthesis.

References

A Comparative Sensory Evaluation of Propyl Isobutyrate and Other Common Fruity Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory and physicochemical properties of propyl isobutyrate against other well-known fruity esters, including ethyl acetate, isoamyl acetate, ethyl butyrate, and methyl salicylate. The information presented is supported by experimental data and established testing protocols to aid in research and development applications where flavor and odor are critical parameters.

Introduction to Fruity Esters

Esters are a class of organic compounds known for their characteristic pleasant, often fruity, aromas. They are naturally present in many fruits and are widely used as flavor and fragrance agents in the food, beverage, and pharmaceutical industries.[1] The sensory profile of an ester is determined by its chemical structure, including the length of its carbon chain and the arrangement of its functional groups.[2] this compound, with its pineapple-like aroma, is a significant compound in this class, often compared to other esters that contribute to the complex flavor profiles of various products.[3][4]

Quantitative Data Comparison

The following tables summarize the key physicochemical and sensory properties of this compound and selected fruity esters. This data is essential for understanding the relationships between chemical structure, physical properties, and sensory perception.

Table 1: Physicochemical Properties of Selected Fruity Esters
PropertyThis compoundEthyl AcetateIsoamyl AcetateEthyl ButyrateMethyl Salicylate
Chemical Formula C₇H₁₄O₂[3]C₄H₈O₂[5]C₇H₁₄O₂[6]C₆H₁₂O₂[7]C₈H₈O₃[8]
Molecular Weight ( g/mol ) 130.18[3]88.11[5]130.18[9]116.16[7]152.15[10]
Boiling Point (°C) 133-134[11]77.1[5]142[12]120-121[13]220-223[8]
Density (g/mL at 20-25°C) 0.863[14]0.902[5]0.876[6]0.875[7]1.174[8]
Vapor Pressure (mmHg at 25°C) 7.85[11]~905.68[9]15.5[7]0.034[8]
Water Solubility 1070 mg/L (estimated)[15]83 g/LSlightly soluble[6]Slightly soluble[13]Slightly soluble[8]
Table 2: Sensory Profile and Odor Thresholds
EsterFlavor/Odor ProfileOdor Detection ThresholdMedium
This compound Sweet, fruity, pineapple, rum-like, with notes of melon and berry.[3][14][15]0.0020 ppm[16]Air
Ethyl Acetate Sweet, fruity (pear drops) at low concentrations; solvent-like (nail polish remover) at high concentrations.[5][17][18]120 mg/L[5]Wine
Isoamyl Acetate Strong banana and pear aroma; sweet, fruity, and estery.[6][12][19]1.2 mg/L[20]Beer
Ethyl Butyrate Fruity, pineapple, tropical fruit, and tutti-frutti notes.[7][13][21]0.4 mg/L[22]Beer
Methyl Salicylate Characteristic sweet, minty "wintergreen" aroma; can have fruity undertones.[8][10][23]N/AN/A

Note: Odor thresholds are highly dependent on the medium in which they are measured. Direct comparison between different media should be done with caution.

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

This protocol is based on the principles outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[24][25]

Objective: To determine the lowest concentration of an ester that can be reliably detected by a sensory panel.

Materials:

  • Odor-free water or air as the solvent/diluent.

  • A series of glass sniffing bottles or olfactometers.

  • The ester to be tested (e.g., this compound).

  • Graduated pipettes and volumetric flasks for dilutions.

  • A panel of trained sensory assessors.

Procedure:

  • Panelist Selection and Training: Select a panel of individuals and train them to recognize and consistently identify the target odor.

  • Sample Preparation:

    • Prepare a stock solution of the ester in the chosen medium.

    • Create a series of dilutions from the stock solution, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 2 or 3). The range should span from concentrations expected to be undetectable to those that are clearly perceivable.

  • Sensory Evaluation:

    • The test is conducted using a forced-choice method. A common approach is the "triangle test," where each panelist is presented with three samples, two of which are blanks (the medium alone) and one contains the diluted ester.

    • The panelists are asked to identify the sample that is different from the other two.

    • The samples are presented in an ascending order of concentration.

    • A correct identification is recorded as a "+", and an incorrect one as a "-".

  • Data Analysis:

    • The individual threshold for each panelist is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Flavor Profile Analysis

Objective: To identify and quantify the sensory attributes of an ester.

Materials:

  • The ester to be evaluated.

  • A neutral medium for dilution (e.g., water, sugar solution).

  • Reference standards for various flavor attributes (e.g., specific fruits, sweet, sour).

  • A panel of highly trained sensory assessors.

Procedure:

  • Panel Training: The panel is trained to identify and scale the intensity of a wide range of flavor attributes relevant to the sample.

  • Vocabulary Development: The panel collaboratively develops a set of descriptive terms (a lexicon) that accurately characterize the aroma and flavor of the ester.

  • Evaluation:

    • Panelists individually evaluate the sample and rate the intensity of each attribute on a predefined scale (e.g., a 15-point scale).

    • The evaluation is typically done in a controlled environment to minimize distractions.

  • Data Compilation and Analysis:

    • The intensity ratings from all panelists are collected and averaged for each attribute.

    • The results are often visualized in a "spider web" or "radar" plot to provide a comprehensive flavor profile.

Mandatory Visualizations

Olfaction Signaling Pathway

The perception of odor begins with the binding of an odorant molecule to an olfactory receptor in the nasal cavity. This initiates a signal transduction cascade that results in the transmission of a nerve impulse to the brain.

OlfactionSignalingPathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel 5. Gating Signal Nerve Impulse to Brain CNG_channel->Signal 7. Depolarization Ca_Na_ions Ca²⁺ / Na⁺ Ions Ca_Na_ions->CNG_channel 6. Influx

Caption: Simplified diagram of the olfactory signal transduction pathway.
Experimental Workflow for Odor Threshold Determination

The following workflow illustrates the key steps in determining the odor detection threshold of a substance, based on the ASTM E679-19 standard.

OdorThresholdWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panel_selection Panelist Selection & Training stock_solution Prepare Stock Solution of Ester panel_selection->stock_solution dilution_series Create Ascending Concentration Series stock_solution->dilution_series presentation Present Samples (Triangle Test) dilution_series->presentation identification Panelist Identifies 'Odd' Sample presentation->identification record_results Record Correct/ Incorrect Responses identification->record_results record_results->identification Next Concentration individual_threshold Calculate Individual Thresholds record_results->individual_threshold End of Series group_threshold Calculate Group Threshold individual_threshold->group_threshold report Report Final Threshold Value group_threshold->report

Caption: Workflow for determining odor detection thresholds.

References

A Comparative Guide to the Synthetic Routes of Propyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Propyl isobutyrate, a volatile ester recognized by its characteristic fruity, pineapple-like aroma, finds extensive application in the food, fragrance, and cosmetic industries. Its synthesis is a focal point of research, aiming for methodologies that are not only efficient and high-yielding but also environmentally benign. This guide provides a comparative analysis of the predominant synthetic routes to this compound, offering detailed experimental protocols and performance data to inform researchers and professionals in drug development and chemical synthesis.

Fischer-Speier Esterification

The most traditional method for synthesizing this compound is the Fischer-Speier esterification. This process involves the reaction of isobutyric acid with n-propanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Reaction: Isobutyric Acid + n-Propanol ⇌ this compound + Water

This equilibrium reaction necessitates the removal of water to drive the reaction towards the product side, thereby increasing the yield.

Enzymatic Esterification

A greener alternative to conventional chemical catalysis is the use of enzymes, particularly lipases, to catalyze the esterification reaction. This biocatalytic approach offers high selectivity and operates under milder reaction conditions, reducing energy consumption and the formation of byproducts.

Reaction: Isobutyric Acid + n-Propanol --(Lipase)--> this compound + Water

Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process.

Heterogeneous Catalysis using Solid Acids

To overcome the challenges associated with homogeneous catalysts like sulfuric acid (e.g., corrosion, difficult separation), solid acid catalysts have been explored. Materials such as ion-exchange resins (e.g., Amberlyst-15) and zeolites serve as effective and reusable catalysts for the esterification of isobutyric acid with n-propanol.

Comparative Performance Data

The following table summarizes the quantitative data from various studies on the synthesis of this compound, allowing for a direct comparison of the different methodologies.

Catalyst Molar Ratio (Alcohol:Acid) Catalyst Conc. (% w/w) Temperature (°C) Reaction Time (h) Conversion/Yield (%) Reference
Sulfuric Acid1:11.5%80570% (Conversion)
Novozym 435 (Immobilized Lipase)1:110 g/L40898% (Yield)
Amberlyst-152:115%80790% (Conversion)
Lipase from Rhizopus delemar1:1-3012080% (Yield)
Immobilized Lipase on Sepabeads3:110%504>95% (Yield)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

Materials:

  • Isobutyric acid

  • n-Propanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of isobutyric acid (1 mol) and n-propanol (1 mol) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Concentrated sulfuric acid (1.5% w/w of the reactants) is cautiously added to the flask.

  • The reaction mixture is heated to reflux at 80°C using a heating mantle. Water produced during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by gas chromatography (GC) until the conversion of isobutyric acid reaches approximately 70%, which typically takes 5 hours.

  • After cooling to room temperature, the mixture is transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The final product, this compound, is purified by distillation.

Protocol 2: Enzymatic Synthesis using Novozym 435

Materials:

  • Isobutyric acid

  • n-Propanol

  • Novozym 435 (immobilized lipase from Candida antarctica)

  • Molecular sieves (4 Å)

  • Orbital shaker

  • Solvent (e.g., n-heptane, optional)

Procedure:

  • In a screw-capped flask, isobutyric acid (1 mol) and n-propanol (1 mol) are mixed. A solvent such as n-heptane can be used, though solvent-free systems are often preferred.

  • Novozym 435 (10 g/L) and molecular sieves (to adsorb the water produced) are added to the mixture.

  • The flask is placed in an orbital shaker and incubated at 40°C with constant agitation.

  • The reaction progress is monitored by analyzing samples periodically using GC. The reaction typically reaches a yield of over 98% within 8 hours.

  • Upon completion, the immobilized enzyme and molecular sieves are separated from the reaction mixture by simple filtration.

  • The filtrate, containing this compound, can be purified further by distillation if required. The recovered enzyme can be washed and reused for subsequent batches.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical logic of the primary synthetic routes to this compound.

fischer_esterification isobutyric_acid Isobutyric Acid intermediate Protonated Carbonyl isobutyric_acid->intermediate n_propanol n-Propanol n_propanol->intermediate catalyst H₂SO₄ (catalyst) catalyst->intermediate product This compound intermediate->product water Water intermediate->water

Caption: Fischer-Speier esterification of isobutyric acid and n-propanol.

enzymatic_synthesis sub_isobutyric_acid Isobutyric Acid acyl_enzyme Acyl-Enzyme Intermediate sub_isobutyric_acid->acyl_enzyme sub_n_propanol n-Propanol sub_n_propanol->acyl_enzyme enzyme_complex Lipase (e.g., Novozym 435) enzyme_complex->acyl_enzyme acyl_enzyme->enzyme_complex Regenerated prod_ester This compound acyl_enzyme->prod_ester prod_water Water acyl_enzyme->prod_water

Caption: Enzymatic synthesis of this compound using lipase.

Safety Operating Guide

Propyl Isobutyrate: Standard Operating Procedure for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries, contact your institution's Environmental Health and Safety (EHS) department.

This document provides procedural guidance for the safe and compliant disposal of propyl isobutyrate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is a highly flammable liquid and vapor, necessitating careful handling and disposal through designated hazardous waste streams.[1][2]

Hazard Identification and Properties

Before handling, it is crucial to understand the hazards associated with this compound. This substance must be managed as a regulated, hazardous chemical waste.[3][4][5] The primary hazard is its flammability.[1][2][6]

PropertyDataSource(s)
GHS Classification Flammable Liquid, Category 2[1]
Signal Word Danger[1]
Hazard Statement H225: Highly flammable liquid and vapour.[1]
Appearance Colorless liquid with a pineapple-like odor.[6][7]
Flash Point 26.67 °C (80.00 °F)[7]
Incompatibilities Strong oxidizing agents, strong reducing agents.[8][9]
Storage Conditions Store in a cool, dry, well-ventilated area away from ignition sources.[8][9][1][8][9]
Primary Disposal Route Incineration via an approved industrial combustion plant.[1][10][1][10]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled by a licensed hazardous waste management service.[3][11] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[3][4][12]

Waste Collection and Segregation
  • Designate as Hazardous Waste : As soon as this compound is deemed a waste, it must be managed as hazardous.[4][5] This includes contaminated materials such as absorbent pads or personal protective equipment (PPE).

  • Use a Compatible Container : Collect this compound waste in a container made of a compatible material (e.g., glass or appropriate plastic) that is in good condition with no leaks or cracks.[4][13] The original product container is often a suitable choice.[13]

  • Keep Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[4][5][13] Using a funnel that is left in the opening is not an acceptable practice.[13]

  • Segregate from Incompatibles : Store the this compound waste container separately from incompatible materials, particularly oxidizers, acids, and bases.[13][14] It should be stored in a designated satellite accumulation area within the laboratory.[14]

  • Prevent Ignition : Keep the waste container away from all heat, sparks, open flames, and other potential ignition sources.[1][9][10]

Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[11] All hazardous waste containers must be clearly labeled to ensure correct identification and handling.[3][4]

  • Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, attach your institution's official hazardous waste tag or label.[5]

  • Complete All Information : The label must include the following information, written clearly and legibly:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][13]

    • For mixtures, list all chemical components and their approximate percentages.[3][13]

    • The date when waste accumulation began.[3]

    • The location of origin (e.g., building and room number).[3]

    • The name and contact information of the Principal Investigator or responsible party.[3]

    • Checkmarks for the appropriate hazard pictograms, primarily the flame symbol for flammability.[3]

Arranging for Disposal
  • Contact EHS : Follow your institution's specific procedures to schedule a pickup of the hazardous waste. This is typically managed by the Environmental Health and Safety (EHS) office.[3]

  • Professional Disposal : The recommended disposal method for this compound is incineration at a licensed industrial combustion plant.[1][10] Your EHS office will manage the transfer to a certified hazardous waste disposal company.[11]

Empty Container Disposal

Empty containers that once held this compound must also be managed carefully to remove residual hazards.[4][14]

  • Triple Rinse : An empty container must be triple rinsed with a suitable solvent, such as ethanol or acetone, to remove any chemical residue.[4][5][13][14]

  • Collect Rinsate : The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of with your liquid this compound waste.[4][5]

  • Deface Label : Once the container is clean and dry, completely remove or deface the original chemical label.[5][14]

  • Final Disposal : After being properly rinsed and defaced, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Disposal Workflow start This compound Requires Disposal is_container Is this the substance or a contaminated item? start->is_container waste_stream Characterize as Flammable Liquid Hazardous Waste is_container->waste_stream  Substance or Contaminated Item is_empty Is the original container now empty? is_container->is_empty Empty Container container_mgmt Select & Label Compatible Hazardous Waste Container waste_stream->container_mgmt storage Store in Ventilated Area, Away from Ignition Sources & Incompatibles container_mgmt->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface Deface original label triple_rinse->deface collect_rinsate->waste_stream trash Dispose of container in regular trash/recycling deface->trash

Caption: Decision workflow for this compound waste management.

References

Personal protective equipment for handling Propyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propyl Isobutyrate

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for the handling of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

This compound is a colorless liquid with a fruity odor, commonly used in flavors and fragrances.[1] It is classified as a flammable liquid and requires specific handling procedures to mitigate risks.[2][3][4]

Hazard Summary

Proper handling of this compound is critical due to its flammability and potential for irritation. It is imperative to handle this chemical in a well-ventilated area and away from any potential ignition sources.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidGHS02 (Flame)WarningH226: Flammable liquid and vapor[3][4]
Eye and Skin Irritation--May cause eye and skin irritation[5]
Respiratory Tract Irritation--May cause respiratory tract irritation[5]
Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. Below is a detailed breakdown of the required PPE for handling this compound.

Given that this compound is an ester, selecting the appropriate glove material is critical to prevent skin contact. While specific permeation data for this compound is not widely available, recommendations can be made based on its chemical class. Butyl rubber gloves generally offer good resistance to esters.[6][7] Nitrile gloves may provide adequate protection for incidental contact, but breakthrough times can vary.[8][9] Always consult the glove manufacturer's specific chemical resistance guide.

Glove MaterialRecommendation for EstersGeneral Guidance
Butyl Rubber Excellent [6][7]Recommended for prolonged contact or immersion.
Nitrile Rubber Fair to Good [8][9]Suitable for incidental splash protection. Use thicker (e.g., >8 mil) chemical-resistant nitrile gloves for better protection. Immediately remove and replace contaminated gloves.
Neoprene Fair May be suitable for incidental contact, but less protective than butyl rubber.
Natural Rubber (Latex) Poor [10]Not recommended for use with esters.
  • Safety Glasses: Must be worn at all times when handling this compound.

  • Chemical Splash Goggles: Required when there is a risk of splashing.

  • Face Shield: Should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

  • Engineering Controls: A chemical fume hood should be used whenever handling this compound to minimize inhalation exposure.

  • Respirator: In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

  • Laboratory Coat: A flame-resistant lab coat is recommended.

  • Chemical-Resistant Apron: Provides an additional layer of protection against splashes.

  • Closed-toe Shoes: Must be worn at all times in the laboratory.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and ensure the stability of the chemical.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[11][12]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Operational Plans

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling this compound CheckVolume Volume > 50 mL or Splash Risk? Start->CheckVolume CheckVentilation Adequate Ventilation (Fume Hood)? CheckVolume->CheckVentilation No EnhancedEye Add: - Chemical Splash Goggles - Face Shield CheckVolume->EnhancedEye Yes BasePPE Minimum PPE: - Safety Glasses - Lab Coat - Butyl or Chemical-Resistant Nitrile Gloves CheckVentilation->BasePPE Yes Respiratory Add: - NIOSH-approved Respirator with Organic Vapor Cartridge CheckVentilation->Respiratory No EnhancedEye->CheckVentilation Respiratory->BasePPE

Caption: Workflow for selecting appropriate PPE.

Disposal Plan

The proper disposal of this compound and associated contaminated materials is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Solid Waste:

    • All disposable items contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste container.

    • This container should be a sealable bag or a pail lined with a heavy-duty plastic bag.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the empty container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

Labeling and Storage of Waste
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.

Disposal Procedure

The following diagram outlines the step-by-step procedure for the disposal of this compound waste.

Disposal_Procedure Disposal of this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal LiquidWaste Collect Liquid this compound Waste in a Labeled, Sealed Container StoreWaste Store Waste in Designated Satellite Accumulation Area LiquidWaste->StoreWaste SolidWaste Collect Contaminated Solid Waste (gloves, absorbent) in a Labeled Bag/Pail SolidWaste->StoreWaste RinseContainer Triple-Rinse Empty Containers; Collect Rinsate as Hazardous Waste RinseContainer->LiquidWaste Segregate Segregate from Incompatible Materials StoreWaste->Segregate ContactEHS Contact Institutional Environmental Health & Safety (EHS) for Pickup Segregate->ContactEHS Documentation Complete all Necessary Waste Disposal Paperwork ContactEHS->Documentation

Caption: Step-by-step waste disposal procedure.

By adhering to these detailed safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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